molecular formula C13H20N2O B1356599 1-(2-Benzyloxy-ethyl)-piperazine CAS No. 4981-85-5

1-(2-Benzyloxy-ethyl)-piperazine

Cat. No.: B1356599
CAS No.: 4981-85-5
M. Wt: 220.31 g/mol
InChI Key: GMPKQJAYGPIGIX-UHFFFAOYSA-N
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Description

1-(2-Benzyloxy-ethyl)-piperazine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylmethoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPKQJAYGPIGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590450
Record name 1-[2-(Benzyloxy)ethyl]piperazine
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4981-85-5
Record name 1-[2-(Benzyloxy)ethyl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4981-85-5
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 1-(2-Benzyloxy-ethyl)-piperazine. This molecule serves as a valuable building block in medicinal chemistry and drug development, frequently incorporated into scaffolds targeting a range of biological receptors. This document details scientifically sound synthetic strategies, including direct alkylation and methods for achieving selective mono-substitution. A detailed, step-by-step experimental protocol is provided, emphasizing the rationale behind procedural choices to ensure reproducibility and safety. Furthermore, this guide offers a thorough characterization of the target compound, including predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by spectral information from analogous structures. This document is intended to be a practical resource for researchers engaged in the synthesis and application of novel piperazine derivatives.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its ability to impart favorable physicochemical properties such as improved aqueous solubility and bioavailability. Its presence in numerous approved drugs underscores its importance in medicinal chemistry. The two secondary amine groups of the piperazine core offer versatile handles for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is a key intermediate that combines the piperazine scaffold with a benzyloxy-ethyl side chain, a feature that can influence ligand-receptor interactions and pharmacokinetic profiles.

Synthetic Strategies for this compound

The synthesis of this compound primarily involves the N-alkylation of the piperazine ring. A significant challenge in this synthesis is the control of selectivity to favor the desired mono-alkylated product over the di-alkylated byproduct. This section explores the fundamental approaches to achieving this synthetic goal.

Direct Alkylation of Piperazine: A Balancing Act

The most direct approach involves the reaction of piperazine with an appropriate alkylating agent, such as benzyl 2-chloroethyl ether or benzyl 2-bromoethyl ether. However, since piperazine possesses two nucleophilic secondary amines of similar reactivity, this method often yields a mixture of the mono- and di-alkylated products, along with unreacted starting material.

To mitigate the formation of the di-substituted byproduct, a large excess of piperazine can be employed. This statistical approach increases the probability of the alkylating agent reacting with an un-substituted piperazine molecule. However, this necessitates a subsequent challenging separation of the product from the excess piperazine.

Mono-protection Strategy for Selective Alkylation

A more controlled and widely adopted strategy involves the temporary protection of one of the piperazine nitrogens with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. This ensures that alkylation occurs exclusively at the unprotected nitrogen. The subsequent deprotection step then yields the desired mono-alkylated product. This multi-step approach, while longer, generally provides a cleaner reaction profile and simplifies purification.

In Situ Formation of Piperazine Monohydrochloride

An elegant one-pot method to favor mono-alkylation involves the in situ formation of piperazine monohydrochloride[1]. By reacting piperazine with one equivalent of a strong acid, one of the nitrogen atoms is protonated and rendered non-nucleophilic, thereby directing alkylation to the free secondary amine.

Experimental Protocol: Synthesis of this compound via Direct Alkylation

This protocol details a direct alkylation method employing an excess of piperazine to favor mono-alkylation.

Materials:

  • Piperazine (anhydrous)

  • Benzyl 2-chloroethyl ether

  • Acetonitrile (anhydrous)

  • Sodium carbonate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (5 equivalents) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add anhydrous sodium carbonate (2 equivalents) to the suspension.

  • Addition of Alkylating Agent: While stirring vigorously, add benzyl 2-chloroethyl ether (1 equivalent) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent system).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts and excess piperazine.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction:

    • Dissolve the crude oil in dichloromethane (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected spectral data based on the analysis of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The 1H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in a solvent like CDCl3 are as follows:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (C6H5)7.25-7.40Multiplet5HTypical region for aromatic protons of a benzyl group.
Benzylic (-CH2-Ph)~4.55Singlet2HDeshielded by the adjacent oxygen and aromatic ring.
Methylene (-O-CH2-CH2-N)~3.65Triplet2HDeshielded by the adjacent oxygen atom.
Methylene (-O-CH2-CH2-N)~2.70Triplet2HAdjacent to the piperazine nitrogen.
Piperazine (-CH2-N-CH2-)~2.60Multiplet4HProtons on the substituted side of the piperazine ring.
Piperazine (-CH2-NH-CH2-)~2.90Multiplet4HProtons on the unsubstituted side of the piperazine ring.
Amine (-NH)1.5-3.0Broad Singlet1HChemical shift can vary with concentration and solvent.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (ipso-C)~138Quaternary carbon of the benzene ring attached to the benzylic group.
Aromatic (ortho, meta, para-C)127-129Aromatic carbons of the benzyl group.
Benzylic (-CH2-Ph)~73Carbon of the benzylic methylene group.
Methylene (-O-CH2-CH2-N)~68Carbon adjacent to the ether oxygen.
Methylene (-O-CH2-CH2-N)~58Carbon adjacent to the piperazine nitrogen.
Piperazine (-CH2-N-CH2-)~54Carbons on the substituted side of the piperazine ring.
Piperazine (-CH2-NH-CH2-)~46Carbons on the unsubstituted side of the piperazine ring.
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

Functional GroupExpected Wavenumber (cm-1)Intensity
N-H Stretch (secondary amine)3250-3350Medium, sharp
C-H Stretch (aromatic)3000-3100Medium to weak
C-H Stretch (aliphatic)2800-3000Strong
C=C Stretch (aromatic)1450-1600Medium to weak
C-O Stretch (ether)1070-1150Strong
C-N Stretch (amine)1020-1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M+): The expected molecular ion peak for C13H20N2O would be at m/z = 220.31.

  • Key Fragmentation Patterns:

    • Benzylic Cleavage: A prominent peak at m/z = 91 corresponding to the stable benzyl cation ([C7H7]+).

    • Piperazine Ring Fragmentation: Characteristic fragments of the piperazine ring are expected, such as peaks at m/z = 85, 56, and 42.

    • Cleavage of the Ethyl Linker: Fragmentation of the ethyl chain can also occur.

Visualization of Synthetic and Analytical Workflows

Synthesis_Workflow

Characterization_Workflow

Conclusion

This technical guide has detailed robust methodologies for the synthesis of this compound and provided a comprehensive framework for its characterization. The presented synthetic protocol, while a direct approach, highlights the critical considerations for achieving mono-alkylation of piperazine. The predictive spectral analysis serves as a valuable reference for researchers to confirm the successful synthesis and purity of the target compound. As a versatile intermediate, a thorough understanding of the synthesis and characterization of this compound is paramount for its effective application in the development of novel therapeutics.

References

Physicochemical properties of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Benzyloxy-ethyl)-piperazine

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2][3] A candidate molecule with optimal biological activity but poor physicochemical characteristics is often destined for failure in later, more costly stages of development.[2][4]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to impart aqueous solubility and modulate basicity. The addition of the benzyloxy-ethyl substituent introduces significant lipophilicity and other structural features that modulate these properties. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both established data and field-proven experimental methodologies to characterize this and similar compounds.

Molecular and Chemical Identity

The starting point for any physicochemical characterization is the unambiguous identification of the molecule's structure and fundamental properties. This compound is comprised of a central piperazine ring, which provides two basic nitrogen centers, linked via an ethyl ether to a benzyl group. This combination of a hydrophilic amine core and a lipophilic aromatic moiety dictates its behavior in biological systems.

Table 1: Core Chemical Identifiers for this compound

PropertyValueSource(s)
Chemical Name This compound[5][6]
Synonyms Piperazine, 1-[2-(phenylmethoxy)ethyl]-[5]
CAS Number 4981-85-5[5][6][7][8][9]
Molecular Formula C₁₃H₂₀N₂O[5]
Molecular Weight 220.31 g/mol [5][6]
Chemical Structure A piperazine ring N-substituted with a 2-(benzyloxy)ethyl group.

Ionization Constant (pKa)

The ionization constant is arguably one of the most critical physicochemical parameters for any drug candidate containing ionizable groups. For this compound, the two nitrogen atoms of the piperazine ring are basic and will exist in a protonated (charged) state depending on the pH of the surrounding environment. The pKa dictates the degree of ionization, which directly impacts solubility, membrane permeability, and receptor binding.

The parent piperazine molecule is a weak base with two pKa values for its conjugate acids, typically around 5.3-5.7 and 9.7-9.8.[10][11] The substitution on one of the nitrogens in this compound will alter these values. The electron-withdrawing effect of the ether oxygen in the benzyloxy-ethyl side chain is expected to slightly reduce the basicity (lower the pKa) of the tertiary amine compared to a simple alkyl substituent like in 1-ethylpiperazine.[10][12] The distal secondary amine's pKa is also likely to be influenced. Precise determination is essential for predicting its behavior in physiological compartments like the stomach (low pH) and intestine (higher pH).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[10][13] It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally.

Methodology:

  • Preparation: A precise amount of this compound is dissolved in deionized water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M).

  • Calibration: The pH electrode is calibrated at the experimental temperature using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]

  • Titration: The solution is placed in a thermostated vessel and stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. For a diprotic base, two inflection points will be observed.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Compound in Solvent T1 Add Acid Titrant Incrementally P1->T1 Known Conc. P2 Calibrate pH Electrode (3-point calibration) P2->T1 T2 Record pH after Each Addition T1->T2 Equilibrate T2->T1 Loop A1 Plot pH vs. Titrant Volume T2->A1 A2 Identify Half-Equivalence Points A1->A2 A3 Determine pKa Values A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, its volume of distribution, and its potential for off-target binding.[4] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

For an ionizable molecule like this compound, the distribution coefficient (LogD) is more physiologically relevant. LogD accounts for the partitioning of all species (ionized and neutral) at a given pH, whereas LogP refers strictly to the neutral form. Given its basic nature, the LogD of this compound will be highest at high pH (where it is neutral) and will decrease as the pH drops and the molecule becomes protonated and more water-soluble. The presence of the benzyl group contributes significantly to its lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[14][15][16]

Methodology:

  • Solvent Preparation: High-purity n-octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase. The concentration should be low (e.g., <0.01 M) to avoid self-association.

  • Partitioning: The n-octanol solution is mixed with a precise volume of the pre-saturated water phase in a vessel. The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₗₐₜₑᵣ )

LogP_Determination_Workflow P1 Prepare Pre-saturated n-Octanol and Water P3 Mix Octanol & Water Phases in Vessel P1->P3 P2 Dissolve Compound in n-Octanol P2->P3 P4 Shake at Constant Temp (to reach equilibrium) P3->P4 P5 Centrifuge to Separate Phases P4->P5 P6 Measure Concentration in Each Phase (HPLC/UV) P5->P6 P7 Calculate LogP P6->P7

Caption: OECD 107 Shake-Flask method for LogP determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[3] Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[17] For this compound, solubility is expected to be highly pH-dependent. In acidic environments where the piperazine nitrogens are protonated, the resulting salt form will exhibit significantly higher solubility than the free base at neutral or alkaline pH. While piperazine itself is very water-soluble, the large, non-polar benzyloxy-ethyl group will substantially decrease the intrinsic solubility of the neutral molecule.[11][18]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the most stable and relevant value for drug development.[19][20]

Methodology:

  • Sample Addition: An excess amount of solid this compound is added to a vial containing the aqueous medium of interest (e.g., water, phosphate-buffered saline pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (24-48 hours) to ensure equilibrium between the dissolved and solid states is achieved.

  • Sample Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to remove all undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate is measured using a validated analytical technique like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Solubility_Workflow S1 Add Excess Solid Compound to Buffer S2 Agitate at Constant Temp for 24-48 hours S1->S2 Equilibration S3 Filter or Centrifuge to Remove Undissolved Solid S2->S3 Separation S4 Analyze Filtrate Concentration (HPLC) S3->S4 Quantification S5 Result = Equilibrium Solubility S4->S5

Caption: Workflow for thermodynamic solubility determination.

Spectral Properties

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. The primary techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Predicted Spectral Characteristics for this compound

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the ~7.2-7.4 ppm range corresponding to the monosubstituted benzene ring. - Benzylic Protons (-O-CH₂-Ph): A singlet around ~4.5 ppm. - Ether Protons (-O-CH₂-CH₂-N): Two triplets, one for the -O-CH₂- protons and another for the -CH₂-N protons. - Piperazine Protons: Multiple signals in the ~2.4-2.8 ppm range, appearing as broad multiplets due to ring conformation.
¹³C NMR - Aromatic Carbons: Signals between ~127-138 ppm. - Benzylic Carbon: Signal around ~73 ppm. - Ether Carbons: Signals in the ~60-70 ppm range. - Piperazine Carbons: Signals in the ~45-55 ppm range.
Mass Spec (MS) - Molecular Ion (M+H)⁺: Expected at m/z 221.16. - Key Fragments: A prominent fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z 91, and fragments resulting from cleavage of the piperazine ring.

Summary and Conclusion

The physicochemical properties of this compound are a direct consequence of its hybrid structure, combining the hydrophilic, basic piperazine core with a lipophilic benzyloxy-ethyl side chain. This balance dictates its behavior in biological systems and is a critical consideration for its potential development as a therapeutic agent.

Table 3: Summary of Physicochemical Properties

ParameterPredicted/Expected Value/BehaviorImportance in Drug Development
Molecular Weight 220.31 g/mol Within "rule of five" guidelines for good oral absorption.[21]
pKa Two values expected, one slightly below 9.7 and one around 5.5.Governs solubility and permeability across physiological pH gradients.
LogP / LogD (pH 7.4) Moderately lipophilic (LogP > 2); LogD will be lower than LogP at pH 7.4 due to partial protonation.Influences membrane transport, protein binding, and metabolic stability.
Aqueous Solubility Low intrinsic solubility, but significantly increased at acidic pH.Critical for formulation, dissolution, and oral bioavailability.

References

CAS number 23847-12-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the provided CAS number, 23847-12-3, and the associated chemical name, 2-amino-N-(2,3-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl)-3-methylbutanamide, reveals a significant discrepancy. Publicly available chemical databases and scientific literature do not contain information for a compound with this specific combination of identifiers.

Initial searches have returned information for unrelated compounds, indicating a potential error in the provided CAS number or chemical name. Without accurate identification of the target molecule, a scientifically rigorous and technically sound guide on its properties, synthesis, and applications cannot be compiled.

Therefore, to proceed with your request, it is imperative to first verify and provide the correct CAS number and chemical name for the compound of interest.

Once the correct chemical identity is established, a comprehensive technical guide can be developed, adhering to the highest standards of scientific integrity and providing in-depth insights for researchers, scientists, and drug development professionals. The planned structure would include:

  • Chemical Identity and Physicochemical Properties: A thorough characterization of the molecule.

  • Synthesis and Purification: Detailed synthetic routes and purification protocols.

  • Mechanism of Action: Elucidation of the biological pathways and molecular targets.

  • Pharmacokinetics and Pharmacodynamics: In-depth analysis of the compound's behavior in biological systems.

  • Applications in Research and Drug Development: A review of its current and potential uses.

  • Experimental Protocols: Step-by-step methodologies for relevant assays and experiments.

  • Safety and Handling: Comprehensive toxicity and safety information.

We are committed to providing a detailed and authoritative resource. Please provide the corrected information to enable the creation of a valuable technical guide.

1-(2-Benzyloxy-ethyl)-piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-(2-Benzyloxy-ethyl)-piperazine

Executive Summary

This compound is a synthetic organic compound featuring a core piperazine heterocycle substituted with a benzyloxy-ethyl group. While direct pharmacological studies on this specific molecule are not prevalent in public-domain literature, its structural components provide a strong basis for postulating a mechanism of action centered on neuromodulatory activity. The piperazine scaffold is a well-established pharmacophore present in numerous centrally active drugs, and the benzyl group is known to confer activity at monoamine transporters.[1][2][3] This guide synthesizes information from structurally related compounds to propose a likely mechanism of action for this compound, outlines a comprehensive research framework to validate this hypothesis, and provides detailed experimental protocols for researchers and drug development professionals.

The Molecule: Structure and Pharmacological Context

Chemical Identity and Properties
  • IUPAC Name: 1-(2-(Benzyloxy)ethyl)piperazine

  • CAS Number: 4981-85-5[4][5][6]

  • Molecular Formula: C₁₃H₂₀N₂O[4][5]

  • Molecular Weight: 220.31 g/mol [4][5]

  • Core Scaffolds: Piperazine, Benzyl Ether

The structure consists of a piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, which is a cornerstone of modern medicinal chemistry.[3] This ring is N-substituted with an ethyl chain that is ether-linked to a benzyl group. The presence of the piperazine ring suggests potential interaction with a variety of biological targets, particularly neurotransmitter receptors and transporters.[2][7][8]

Structural Analogs and Therapeutic Precedent

The pharmacological activity of piperazine derivatives is exceptionally broad, with approved drugs demonstrating antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[1][8][9][10] The most direct structural relative with a well-characterized mechanism is 1-Benzylpiperazine (BZP). BZP is a psychoactive substance with stimulant and euphoric properties comparable to amphetamine.[11][12] Its mechanism is primarily driven by interaction with the dopamine and serotonin systems.[11][13][14]

Given these precedents, it is logical to hypothesize that this compound will also exhibit activity within the central nervous system, likely modulating monoaminergic neurotransmission. The ethyl ether linkage may alter its potency, selectivity, and pharmacokinetic profile compared to BZP.

Postulated Mechanism of Action

Based on its structural similarity to BZP and other phenylpiperazines, we postulate a multi-target mechanism for this compound centered on the modulation of dopamine and serotonin signaling pathways.

Primary Target Hypothesis: Monoamine Transporter Inhibition

The primary mechanism is likely the inhibition of monoamine reuptake transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). Like BZP, the compound is expected to bind to these transporters, blocking the reabsorption of dopamine and serotonin from the synaptic cleft and thereby increasing their extracellular concentrations.[11][15] This leads to enhanced activation of postsynaptic dopamine and serotonin receptors.

Secondary Target Hypothesis: Direct Receptor Agonism

In addition to transporter inhibition, many piperazine derivatives exhibit direct agonist activity at serotonin receptors.[12][16] It is plausible that this compound acts as a non-selective agonist at various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).[15] This dual action—reuptake inhibition and direct agonism—is a hallmark of compounds like MDMA and could produce complex psychopharmacological effects.[11][15]

Proposed Signaling Pathway

The combined effect of transporter inhibition and receptor agonism would potentiate downstream signaling cascades associated with monoamine activation, leading to stimulant, euphoric, and potentially hallucinogenic effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT DAT DA->DAT Reuptake DR Dopamine Receptors DA->DR Binds SERT SERT Compound This compound Compound->SERT Inhibits Compound->DAT Inhibits SR Serotonin Receptors (5-HT) Compound->SR Agonist? Signal Downstream Signaling (cAMP, IP3/DAG) DR->Signal SR->Signal

Figure 1: Postulated mechanism of this compound at a monoaminergic synapse.

Experimental Validation Framework

To empirically determine the mechanism of action, a tiered experimental approach is necessary, moving from in vitro target identification to cell-based functional validation.

Workflow for Mechanistic Elucidation

The overall workflow involves screening the compound against a panel of CNS targets, quantifying its binding affinity and functional activity at the most promising hits, and confirming its effect on neurotransmitter release and reuptake.

G A Step 1: Broad Target Screening (GPCR & Transporter Panel) B Step 2: Affinity Determination (Radioligand Binding Assays) A->B Identify primary targets C Step 3: Functional Characterization (cAMP, Ca2+ Flux, Neurotransmitter Uptake Assays) B->C Confirm binding at DAT, SERT, 5-HT receptors D Step 4: Data Synthesis (Determine IC50/EC50, Potency, and Selectivity) C->D Quantify functional activity E Step 5: Mechanism Confirmation (In vivo microdialysis, Behavioral models) D->E Validate in physiological context

Figure 2: Experimental workflow for validating the postulated mechanism of action.

Protocol 1: In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human dopamine transporter (hDAT), serotonin transporter (hSERT), and a panel of serotonin receptors.

Methodology:

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the target of interest (e.g., hDAT, hSERT, 5-HT₂A).

  • Radioligand Selection:

    • For hDAT: [³H]WIN 35,428

    • For hSERT: [³H]Citalopram

    • For 5-HT₂A: [³H]Ketanserin

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., cocaine for DAT).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Neurotransmitter Uptake Assay

Objective: To functionally assess the inhibitory potency (IC₅₀) of this compound on dopamine and serotonin uptake.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing either hDAT or hSERT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT) for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a solution containing a radiolabeled neurotransmitter ([³H]Dopamine or [³H]Serotonin) to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a saturating concentration of a known inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Data Interpretation and Summary

The expected results from these experiments would provide a quantitative profile of the compound's activity. This data can be summarized for comparative analysis.

Table 1: Hypothetical Pharmacological Profile of this compound

TargetAssay TypeParameterExpected ValueComparison (BZP)
hDATBindingKi (nM)50 - 500~100-300 nM
hSERTBindingKi (nM)100 - 1000~500-2000 nM
5-HT₂ABindingKi (nM)200 - 1500~1000 nM
hDATFunctional UptakeIC₅₀ (nM)100 - 800~250 nM
hSERTFunctional UptakeIC₅₀ (nM)200 - 2000~1500 nM

A profile where the Ki and IC₅₀ values are in the nanomolar to low micromolar range would confirm that this compound is a potent modulator of the dopaminergic and serotonergic systems, validating the core hypothesis derived from its chemical structure.

Conclusion

While this compound has not been extensively studied, its chemical architecture strongly suggests a mechanism of action involving the inhibition of monoamine transporters and potential direct agonism at serotonin receptors. This profile is analogous to that of the known psychoactive compound Benzylpiperazine.[11][16] The proposed experimental framework provides a clear and robust pathway for elucidating its precise pharmacological properties. The validation of this postulated mechanism would position this compound as a significant tool for CNS research and a potential lead compound in drug discovery programs targeting monoaminergic pathways.

References

An In-Depth Technical Guide to 1-(2-Benzyloxy-ethyl)-piperazine Derivatives and Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of a specific, yet underexplored subclass: 1-(2-benzyloxy-ethyl)-piperazine derivatives and their analogs. We will delve into the synthetic rationale for this scaffold, explore its potential as a privileged fragment in the design of novel antipsychotics, and provide detailed experimental protocols for its synthesis and derivatization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this chemical space for the discovery of next-generation CNS agents.

Introduction: The Strategic Value of the Piperazine Moiety in CNS Drug Design

The six-membered piperazine ring is a ubiquitous feature in a vast array of CNS-active drugs, including well-known antipsychotics, antidepressants, and anxiolytics.[1] Its prevalence is due to a combination of favorable physicochemical and pharmacological properties. The two nitrogen atoms at positions 1 and 4 provide a handle for introducing diverse substituents, allowing for fine-tuning of a molecule's interaction with biological targets.[2] Furthermore, the piperazine ring can improve aqueous solubility and oral bioavailability, crucial parameters for CNS drug candidates.[2]

The this compound core introduces a unique combination of structural features. The benzyloxy-ethyl group provides a degree of lipophilicity and conformational flexibility that can be exploited in drug design. Moreover, the benzyl group can be readily cleaved under hydrogenolysis conditions, providing synthetic access to the corresponding 1-(2-hydroxyethyl)-piperazine derivatives, which are themselves valuable intermediates in pharmaceutical synthesis.[3]

This guide will focus on the synthesis, derivatization, and potential pharmacological applications of this compound derivatives, with a particular emphasis on their potential as antagonists of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[4]

Medicinal Chemistry: Synthesis and Derivatization Strategies

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is most efficiently achieved through the mono-N-alkylation of piperazine. A key challenge in this reaction is controlling the selectivity to minimize the formation of the 1,4-disubstituted byproduct. Several strategies can be employed to achieve mono-alkylation.

One effective method involves the reaction of piperazine with an alkylating agent such as benzyl 2-bromoethyl ether.[2] Using an excess of piperazine can favor mono-alkylation. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.[5] A more direct approach involves the in situ formation of piperazine monohydrochloride, which deactivates one of the nitrogens towards alkylation.

G piperazine Piperazine core_scaffold This compound piperazine->core_scaffold Mono-alkylation byproduct 1,4-bis(2-Benzyloxy-ethyl)-piperazine piperazine->byproduct Di-alkylation alkylating_agent Benzyl 2-bromoethyl ether alkylating_agent->core_scaffold alkylating_agent->byproduct base Base (e.g., K2CO3) base->core_scaffold solvent Solvent (e.g., Acetonitrile) solvent->core_scaffold

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Piperazine

    • Benzyl 2-bromoethyl ether[6]

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperazine (2 equivalents) in anhydrous acetonitrile, add potassium carbonate (3 equivalents).

    • Add benzyl 2-bromoethyl ether (1 equivalent) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of Analogs: N-Arylation and N-Alkylation

The free secondary amine of the this compound core is a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).

N-Arylation: The introduction of an aryl group at the N4 position is a common strategy in the design of antipsychotic agents.[7] This can be achieved through several methods, including the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an aryl halide with the piperazine nitrogen.[8]

N-Alkylation: Further alkylation at the N4 position can be accomplished using various alkyl halides in the presence of a base.[9] This allows for the introduction of diverse functionalities to probe interactions with the target receptor.

G core This compound n_arylation N-Arylation core->n_arylation n_alkylation N-Alkylation core->n_alkylation aryl_derivative N-Aryl Derivative n_arylation->aryl_derivative Buchwald-Hartwig Coupling alkyl_derivative N-Alkyl Derivative n_alkylation->alkyl_derivative Nucleophilic Substitution

Pharmacology: Targeting Dopamine and Serotonin Receptors

A substantial body of evidence points to the efficacy of atypical antipsychotics arising from a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][8] This dual action is believed to alleviate the positive symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.[3][10]

Given the prevalence of the arylpiperazine motif in compounds targeting these receptors, it is highly probable that this compound derivatives, particularly N-aryl analogs, will exhibit significant affinity for D2 and 5-HT2A receptors.[5][11]

G compound This compound Derivative d2_receptor Dopamine D2 Receptor compound->d2_receptor Antagonism ht2a_receptor Serotonin 5-HT2A Receptor compound->ht2a_receptor Antagonism downstream_signaling Downstream Signaling (e.g., G-protein activation) d2_receptor->downstream_signaling Blocks Dopamine Signaling ht2a_receptor->downstream_signaling Modulates Serotonin Signaling therapeutic_effect Antipsychotic Effect downstream_signaling->therapeutic_effect

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound derivatives is limited, several hypotheses can be drawn from related compound classes:

  • The N-Aryl Substituent: The nature and substitution pattern of the aryl ring at the N4 position will be critical for determining receptor affinity and selectivity. Electron-withdrawing or -donating groups, as well as heterocyclic rings, can significantly modulate activity.[5]

  • The Benzyloxy-ethyl Moiety: This group likely contributes to the overall lipophilicity of the molecule, which can influence blood-brain barrier penetration. The ether oxygen may also act as a hydrogen bond acceptor in the receptor binding pocket. The flexibility of the ethyl linker allows the benzyloxy group to adopt various conformations.

  • Metabolic Stability: The benzyl group may be susceptible to metabolic cleavage, leading to the formation of the corresponding hydroxyethyl metabolite. This potential metabolic pathway should be considered in drug design and evaluation.

In Vitro and In Vivo Evaluation

In Vitro Assays: Receptor Binding and Functional Activity

The initial pharmacological characterization of novel this compound derivatives should involve in vitro assays to determine their affinity and functional activity at key CNS targets.

Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors

  • Materials:

    • Cell membranes expressing human recombinant D2 or 5-HT2A receptors

    • Radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)

    • Test compounds (this compound derivatives)

    • Non-specific binding control (e.g., Haloperidol for D2, Ketanserin for 5-HT2A)

    • Assay buffer

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

    • Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

    • Dry the filter mats and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki values for the test compounds.

In Vivo Models: Assessing Antipsychotic Potential

Promising compounds from in vitro screening can be advanced to in vivo models to assess their antipsychotic-like activity. Common models include:

  • Amphetamine- or MK-801-induced hyperlocomotion: This model assesses the ability of a compound to reverse psychostimulant-induced hyperactivity, which is predictive of antipsychotic efficacy.[5]

  • Prepulse inhibition (PPI) of the acoustic startle response: Deficits in PPI are observed in schizophrenic patients, and the ability of a drug to restore PPI is considered a measure of its antipsychotic potential.

Analytical Characterization

The identity, purity, and stability of synthesized this compound derivatives must be rigorously confirmed using a suite of analytical techniques.

Technique Application
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.

Conclusion

The this compound scaffold represents a promising, yet relatively unexplored area for the discovery of novel CNS agents. Its straightforward synthesis and the versatility of the piperazine core for derivatization make it an attractive starting point for medicinal chemistry campaigns. Based on the extensive pharmacology of related arylpiperazines, derivatives of this scaffold are strong candidates for potent D2 and 5-HT2A receptor antagonists with potential as atypical antipsychotics. This guide provides a foundational framework for the synthesis, evaluation, and optimization of this intriguing class of compounds, with the aim of accelerating the development of new and improved treatments for debilitating psychiatric disorders.

References

Spectroscopic Characterization of 1-(2-Benzyloxy-ethyl)-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Benzyloxy-ethyl)-piperazine is a disubstituted piperazine derivative with potential applications in medicinal chemistry and drug development. The piperazine scaffold is a common motif in a wide range of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The benzyloxy-ethyl substituent introduces both steric and electronic features that can significantly influence the molecule's interaction with biological targets. Accurate structural confirmation and purity assessment are paramount in the research and development pipeline, making a thorough understanding of its spectroscopic signature essential.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are grounded in the analysis of the molecule's constituent functional groups and their expected behavior in each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyloxy-ethyl chain, and the protons of the piperazine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.35 - 7.25Multiplet (m)5HAr-H (Phenyl)Aromatic protons typically resonate in this region. The multiplet arises from the complex splitting of the ortho, meta, and para protons.
~ 4.50Singlet (s)2HPh-CH₂ -OThe benzylic protons are deshielded by the adjacent oxygen and aromatic ring. The absence of adjacent protons results in a singlet.
~ 3.60Triplet (t)2HO-CH₂ -CH₂-NThese protons are deshielded by the ether oxygen. They are split into a triplet by the adjacent methylene group (H-d).
~ 2.70Triplet (t)2HO-CH₂-CH₂ -NThese protons are adjacent to the piperazine nitrogen and are split into a triplet by the neighboring methylene group (H-c).
~ 2.65Broad Singlet/Multiplet4HCH₂ -N-CH₂ (Piperazine, distal)Protons on the piperazine ring distal to the substituent. Ring conformational exchange can lead to broad signals.
~ 2.50Broad Singlet/Multiplet4HCH₂ -N-CH₂ (Piperazine, proximal)Protons on the piperazine ring proximal to the point of substitution.
~ 1.90Singlet (s)1HN-H (Piperazine)The N-H proton of the secondary amine can be broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 138.5C -Ar (Quaternary)The ipso-carbon of the benzyl group, attached to the CH₂ group.
~ 128.4C H-Ar (ortho, para)Aromatic carbons. The ortho and para carbons often have similar chemical shifts.
~ 127.7C H-Ar (meta)Aromatic meta carbons.
~ 73.0Ph-C H₂-OThe benzylic carbon is deshielded by the adjacent oxygen atom.
~ 69.0O-C H₂-CH₂-NThe carbon adjacent to the ether oxygen.
~ 58.0O-CH₂-C H₂-NThe carbon adjacent to the piperazine nitrogen.
~ 54.5C H₂-N-CH₂ (Piperazine, proximal)Piperazine carbons adjacent to the substituted nitrogen.
~ 46.0C H₂-NH-CH₂ (Piperazine, distal)Piperazine carbons adjacent to the secondary amine.
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies. The analysis will be performed on a neat sample using an ATR-FTIR spectrometer.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~ 3300Medium, BroadN-H StretchSecondary Amine (Piperazine)
3100 - 3000MediumC-H StretchAromatic (sp² C-H)
2950 - 2800StrongC-H StretchAliphatic (sp³ C-H)
~ 1600, 1495, 1450Medium to WeakC=C StretchAromatic Ring
~ 1100StrongC-O StretchEther
~ 1150MediumC-N StretchTertiary and Secondary Amine
740, 700StrongC-H Bending (out-of-plane)Monosubstituted Benzene
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns useful for structural confirmation.

  • Molecular Ion (M⁺˙): The molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol . The molecular ion peak is expected at m/z = 220. It may be of low to moderate intensity due to the facile fragmentation of the molecule.

  • Predicted Fragmentation Pattern: The fragmentation is predicted to be dominated by cleavage at bonds alpha to the heteroatoms (oxygen and nitrogen), leading to the formation of stable carbocations.

Predicted m/z Proposed Fragment Fragmentation Pathway
220[C₁₃H₂₀N₂O]⁺˙Molecular Ion
129[C₈H₁₇N₂]⁺Cleavage of the benzyl group (loss of C₇H₇ radical)
91[C₇H₇]⁺Formation of the tropylium ion (a common fragment for benzyl groups)
99[C₅H₁₁N₂]⁺Alpha-cleavage at the piperazine ring, leading to the piperazinyl-methyl cation.
85[C₄H₉N₂]⁺Fragmentation of the piperazine ring.
56[C₃H₆N]⁺A common fragment from the piperazine ring.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's probe.[1]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the probe to the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

    • Place a small amount of neat this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition:

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • The resulting spectrum will be of absorbance versus wavenumber (cm⁻¹).

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the major peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

    • Transfer the solution to a 2 mL GC vial with a septum cap.

  • GC-MS System Parameters (Typical):

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Interface: Transfer line temperature at 280 °C.

  • MS Acquisition (EI Mode):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the fragmentation pattern with the predicted values.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in CDCl₃ IR IR Spectroscopy Compound->IR Neat Sample (ATR) MS Mass Spectrometry (GC-MS) Compound->MS Dilute in CH₂Cl₂ Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: General workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Fragmentation_Pathway cluster_frags Major Fragments M [C₁₃H₂₀N₂O]⁺˙ m/z = 220 (Molecular Ion) f91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->f91 α-cleavage f99 [C₅H₁₁N₂]⁺ m/z = 99 M->f99 Ring fragmentation f129 [C₈H₁₇N₂]⁺ m/z = 129 M->f129 Loss of Benzyl f85 [C₄H₉N₂]⁺ m/z = 85 f99->f85 Further fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

Methodological & Application

Synthesis of 1-(2-Benzyloxy-ethyl)-piperazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Benzyloxy-ethyl)-piperazine is a valuable substituted piperazine derivative that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as enhanced solubility and oral bioavailability. The presence of the benzyloxy-ethyl group offers a versatile handle for further chemical modifications, making this compound a crucial building block in the development of novel therapeutics, particularly in the realm of neuropharmacology and oncology.

This comprehensive guide provides detailed protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and offer two robust strategies to achieve the target compound, accommodating different laboratory preferences and scales. We will delve into the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 4981-85-5[1]
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.31 g/mol [1]
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not specified, but expected to be high
Solubility Expected to be soluble in organic solvents

Synthetic Strategies and Mechanisms

The synthesis of this compound primarily involves the N-alkylation of piperazine. The core challenge in this transformation is the selective mono-alkylation of the piperazine ring, as the two secondary amine groups exhibit similar reactivity, which can lead to the formation of the undesired 1,4-disubstituted byproduct.[2] This guide presents two effective strategies to control the selectivity of the alkylation reaction:

  • Direct Alkylation with Excess Piperazine: This is a straightforward approach where a large excess of piperazine is used relative to the alkylating agent. The stoichiometric imbalance favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-substituted product, thereby minimizing the formation of the di-substituted byproduct.

  • Alkylation of Mono-protected Piperazine: This method offers a more controlled and often cleaner route to the desired product. One of the piperazine nitrogens is temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The alkylation is then directed to the unprotected nitrogen. A subsequent deprotection step removes the Boc group to yield the mono-alkylated piperazine.

The choice between these two strategies will depend on factors such as the desired purity of the final product, the scale of the reaction, and the ease of separation of the product from the starting materials and byproducts.

Experimental Protocols

Protocol 1: Direct Alkylation with Excess Piperazine

This protocol is adapted from established procedures for the mono-alkylation of piperazine.[3] It relies on a large excess of piperazine to statistically favor the formation of the mono-alkylated product.

Reaction Scheme:

G piperazine Piperazine product This compound piperazine->product + byproduct Piperazine HBr salt piperazine->byproduct alkyl_halide 2-Benzyloxyethyl bromide alkyl_halide->product

Figure 1: Direct alkylation of piperazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperazine (anhydrous)86.1443.07 g0.5
2-Benzyloxyethyl bromide215.0921.51 g0.1
Toluene-200 mL-
Sodium hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (43.07 g, 0.5 mol) in toluene (200 mL).

  • Addition of Alkylating Agent: To the stirred solution, add 2-benzyloxyethyl bromide (21.51 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate of piperazine hydrobromide will form.

    • Filter the mixture to remove the solid piperazine salt and wash the solid with a small amount of toluene.

    • Combine the filtrate and washings and wash with a 1 M aqueous solution of sodium hydroxide (2 x 50 mL) to remove any remaining piperazine salts.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Protocol 2: Alkylation of Mono-Boc-Piperazine

This protocol provides a more controlled synthesis by utilizing mono-protected piperazine, which prevents the formation of the di-substituted byproduct.

Workflow:

G A Protection of Piperazine B Alkylation A->B C Deprotection B->C D Purification C->D

Figure 2: Workflow for the synthesis of this compound via a protected intermediate.

Step 1: Synthesis of 1-Boc-piperazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperazine86.1417.23 g0.2
Di-tert-butyl dicarbonate (Boc₂O)218.2521.83 g0.1
Dichloromethane (DCM)-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve piperazine (17.23 g, 0.2 mol) in dichloromethane (100 mL).

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (21.83 g, 0.1 mol) in dichloromethane (50 mL).

  • Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid.

Step 2: Alkylation of 1-Boc-piperazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Boc-piperazine186.2518.63 g0.1
2-Benzyloxyethyl bromide215.0921.51 g0.1
Potassium carbonate (K₂CO₃)138.2120.73 g0.15
Acetonitrile-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, combine 1-Boc-piperazine (18.63 g, 0.1 mol), 2-benzyloxyethyl bromide (21.51 g, 0.1 mol), and potassium carbonate (20.73 g, 0.15 mol) in acetonitrile (150 mL).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-benzyloxy-ethyl)-4-Boc-piperazine.

Step 3: Deprotection of the Boc Group

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-benzyloxy-ethyl)-4-Boc-piperazine320.4332.04 g0.1
Trifluoroacetic acid (TFA)114.0222.8 g (15.4 mL)0.2
Dichloromethane (DCM)-100 mL-
Sodium hydroxide (NaOH)40.00As needed-

Procedure:

  • Dissolve the crude N-(2-benzyloxy-ethyl)-4-Boc-piperazine (32.04 g, 0.1 mol) in dichloromethane (100 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (22.8 g, 0.2 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water (100 mL) and basify with a 4 M aqueous solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography as described in Protocol 1.

Preparation of the Alkylating Agent: 2-Benzyloxyethyl Bromide

The successful synthesis of the target compound relies on the availability of a suitable alkylating agent. 2-Benzyloxyethyl bromide can be prepared from 2-benzyloxyethanol.

Reaction Scheme:

G start 2-Benzyloxyethanol product 2-Benzyloxyethyl bromide start->product + reagent PBr₃ or HBr reagent->product

Figure 3: Synthesis of 2-Benzyloxyethyl bromide.

A general procedure involves the treatment of 2-benzyloxyethanol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Care must be taken during this reaction as it can be exothermic and generate corrosive byproducts.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the benzylic methylene protons, the methylene protons of the ethyl chain, and the methylene protons of the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-O stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (220.31 g/mol ).

  • Purity (HPLC/GC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The direct alkylation method offers a simpler, one-step procedure, while the protecting group strategy provides a more controlled synthesis with potentially higher purity. The choice of method will depend on the specific requirements of the researcher. By following these protocols and employing the described characterization techniques, scientists can confidently synthesize and verify this important building block for their drug discovery programs.

References

The Synthetic Utility of 1-(2-Benzyloxy-ethyl)-piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-(2-Benzyloxy-ethyl)-piperazine is a key synthetic intermediate, valued for its role in constructing complex molecules, particularly in the realm of drug discovery. The piperazine moiety itself is a prevalent feature in a multitude of approved pharmaceutical agents, prized for its ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility and oral bioavailability.[1][2][3] The presence of the benzyloxy-ethyl substituent on one of the piperazine nitrogens serves a dual purpose: it introduces a masked hydroxyl group via a stable benzyl ether protecting group and provides a linker for further molecular elaboration. This strategic design makes this compound a cornerstone in the synthesis of compounds targeting the central nervous system (CNS).[4]

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to aid researchers in its effective utilization.

Synthesis of this compound

The preparation of this compound is typically achieved through the mono-N-alkylation of piperazine. A significant challenge in this synthesis is controlling the reactivity of the two secondary amine groups in piperazine to prevent the formation of the undesired 1,4-disubstituted byproduct.[1] A common and effective strategy to achieve mono-alkylation involves the in-situ formation of piperazine monohydrochloride. This method effectively "protects" one of the nitrogen atoms through protonation, thereby favoring the mono-alkylated product.[5]

Protocol 1: Mono-N-alkylation of Piperazine

This protocol is adapted from established procedures for the mono-alkylation of piperazine and is tailored for the synthesis of this compound.[5][6]

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • 1-(2-Chloroethyl)benzene or 2-Benzyloxyethyl tosylate

  • Methanol or Ethanol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In-situ formation of Piperazine Monohydrochloride: In a round-bottom flask, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol. Heat the mixture until a clear solution is obtained. This solution now contains piperazine monohydrochloride.

  • N-Alkylation: To the solution from step 1, add potassium carbonate (3.0 eq). Subsequently, add 1-(2-Chloroethyl)benzene or 2-Benzyloxyethyl tosylate (1.2 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • The use of piperazine and its dihydrochloride in equimolar amounts generates the monohydrochloride salt in situ, effectively differentiating the two nitrogen atoms and promoting mono-alkylation.

  • Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate the piperazine monohydrochloride, regenerating the nucleophilic secondary amine.

  • Acetonitrile is a suitable polar aprotic solvent for this nucleophilic substitution reaction.

  • Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Application in the Synthesis of Arylpiperazine-Based CNS Agents

A primary application of this compound is in the synthesis of arylpiperazine derivatives, a class of compounds with significant activity at dopamine and serotonin receptors.[8] A prominent example is its use as a key intermediate in the synthesis of Flibanserin, a drug used for the treatment of hypoactive sexual desire disorder (HSDD).[9][10] The synthesis involves the N-alkylation of a substituted benzimidazolone with this compound.

Protocol 2: N-Alkylation of 1-(3-(Trifluoromethyl)phenyl)piperazine

This protocol outlines the synthesis of a key intermediate for Flibanserin, demonstrating the utility of a benzyloxyethylating agent with a pre-formed arylpiperazine.

Materials:

  • 1-(3-(Trifluoromethyl)phenyl)piperazine

  • 2-Benzyloxyethyl chloride or tosylate

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (catalytic amount)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-(Trifluoromethyl)phenyl)piperazine (1.0 eq) in acetonitrile or DMF.

  • Addition of Reagents: Add potassium carbonate (2.0-3.0 eq) and a catalytic amount of sodium iodide to the solution.

  • Alkylation: Add 2-Benzyloxyethyl chloride or tosylate (1.1-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 70-80 °C and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 1-(2-(Benzyloxy)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine.

Causality Behind Experimental Choices:

  • The use of a base like potassium carbonate is essential to neutralize the acid generated during the reaction.

  • Sodium iodide can act as a catalyst, particularly when using a chloro-alkylating agent, through the in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).

  • Acetonitrile and DMF are suitable polar aprotic solvents that can effectively dissolve the reactants and facilitate the SN2 reaction.

Deprotection of the Benzyl Group

The final step in many synthetic sequences involving this compound is the deprotection of the benzyl ether to unmask the primary alcohol. Catalytic hydrogenation is a common and efficient method for this transformation.

Protocol 3: Catalytic Hydrogenolysis of the Benzyl Ether

Materials:

  • 1-(2-(Benzyloxy)ethyl)-4-(aryl)piperazine derivative

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate

Procedure:

  • Reaction Setup: Dissolve the benzyl-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) or the hydrogen transfer reagent is added. The reaction is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the deprotection is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected alcohol.

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers.

  • Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the catalytic process.

  • The use of a hydrogen source, either gaseous hydrogen or a transfer reagent, is essential for the reductive cleavage of the carbon-oxygen bond of the benzyl ether.

Quantitative Data Summary

Reaction StepReactantsProductTypical YieldReference
Mono-N-alkylation Piperazine, Benzylating AgentThis compound60-80%[6]
N-Alkylation Arylpiperazine, 2-Benzyloxyethyl Halide1-(2-(Benzyloxy)ethyl)-4-(aryl)piperazine70-90%[10]
Deprotection Benzyl-protected PiperazineHydroxyethyl-piperazine Derivative>90%

Visualizations

Experimental Workflow for Synthesis and Application

G cluster_synthesis Synthesis of this compound cluster_application Application in Arylpiperazine Synthesis cluster_deprotection Deprotection Piperazine Piperazine Mono_HCl Piperazine Monohydrochloride (in situ) Piperazine->Mono_HCl Piperazine_HCl2 Piperazine Dihydrochloride Piperazine_HCl2->Mono_HCl Product_1 This compound Mono_HCl->Product_1 Alkylation Alkylating_Agent 2-Benzyloxyethyl Halide/Tosylate Alkylating_Agent->Product_1 Product_1_App This compound Coupling N-Alkylated Arylpiperazine Product_1_App->Coupling N-Alkylation Aryl_Substrate Arylpiperazine or Precursor Aryl_Substrate->Coupling Coupling_Deprotect N-Alkylated Arylpiperazine Final_Product Final Product (Hydroxyethyl derivative) Coupling_Deprotect->Final_Product Catalytic Hydrogenolysis

Caption: General workflow for the synthesis and application of this compound.

Logical Relationship in Mono-alkylation Control

G Piperazine Piperazine (Two reactive sites) H_ion H+ Piperazine->H_ion Protonation Dialkylation Dialkylation (Side Product) Piperazine->Dialkylation Excess Alkylating Agent Mono_HCl Piperazine Monohydrochloride (One reactive site) H_ion->Mono_HCl Monoalkylation Monoalkylation (Desired Product) Mono_HCl->Monoalkylation Controlled Alkylation

Caption: Control strategy for achieving mono-alkylation of piperazine.

References

Application of 1-(2-Benzyloxy-ethyl)-piperazine in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold and the Utility of 1-(2-Benzyloxy-ethyl)-piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, synthetic tractability, and the ability to modulate biological activity.[2][3] Piperazine-containing compounds have demonstrated a wide spectrum of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, antihistamine, and anticancer effects.[4][5][6] The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2]

This compound emerges as a particularly useful building block in this context. The presence of a primary amine on the piperazine ring allows for straightforward derivatization, while the benzyloxy-ethyl moiety provides a handle for further modifications or can influence the lipophilicity and metabolic stability of the final compound. The benzyl group can also serve as a protecting group, which can be removed under specific conditions to reveal a hydroxyl group for subsequent chemical transformations. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of potential drug candidates, with a focus on the development of novel anticonvulsant agents.

Core Application: Synthesis of Novel Anticonvulsant Agents

Recent research has highlighted the potential of piperazine derivatives as effective anticonvulsant agents.[7][8] The synthetic strategy often involves the acylation of the piperazine nitrogen followed by the introduction of various heterocyclic moieties. Here, we outline a detailed protocol for the synthesis of a novel anticonvulsant candidate starting from this compound.

Experimental Workflow: A Step-by-Step Approach

The overall synthetic workflow can be visualized as a two-step process: initial acylation of the piperazine nitrogen followed by cyclization to form a heterocyclic derivative.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Heterocycle Formation Start This compound Reagent1 Chloroacetyl chloride in dry acetone Start->Reagent1 Reaction Intermediate_ref Intermediate from Step 1 Intermediate 1-(2-Benzyloxy-ethyl)-4-(2-chloroacetyl)piperazine Reagent1->Intermediate Product Reagent2 Thiourea and subsequent cyclization Intermediate_ref->Reagent2 Reaction Product Potential Anticonvulsant Candidate Reagent2->Product Final Product

Figure 1: General synthetic workflow for the preparation of a potential anticonvulsant candidate from this compound.

Protocol 1: Synthesis of 1-(2-Benzyloxy-ethyl)-4-(2-chloroacetyl)piperazine (Intermediate A)

This protocol details the acylation of this compound with chloroacetyl chloride. This reaction is a crucial first step in building more complex molecules.[1]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Anhydrous potassium carbonate

  • Dry acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in dry acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dry acetone to the cooled mixture via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(2-Benzyloxy-ethyl)-4-(2-chloroacetyl)piperazine (Intermediate A).

Rationale: The use of anhydrous potassium carbonate is to neutralize the HCl generated during the reaction, driving the reaction to completion. The reaction is performed at a low temperature to control the exothermic nature of the acylation and to minimize side reactions.

Protocol 2: Synthesis of a Novel Thiazole-Containing Piperazine Derivative (Potential Anticonvulsant)

This protocol describes the reaction of Intermediate A with thiourea to form a thiazole ring, a common moiety in anticonvulsant drugs.

Materials:

  • 1-(2-Benzyloxy-ethyl)-4-(2-chloroacetyl)piperazine (Intermediate A)

  • Thiourea

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve Intermediate A (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final thiazole derivative.

Rationale: The reaction between the α-chloro-keto group of Intermediate A and thiourea is a classic Hantzsch thiazole synthesis. The resulting thiazole-piperazine conjugate is a novel chemical entity with potential anticonvulsant properties based on the known pharmacology of related structures.

Data Presentation: Physicochemical Properties

The introduction of different substituents on the piperazine ring significantly impacts the physicochemical properties of the resulting compounds. The following table provides a hypothetical comparison of the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
This compoundC13H20N2O220.311.85
Final Product (Thiazole Derivative) C16H22N4OS318.442.50

Predicted logP values are estimations and should be experimentally verified.

Signaling Pathways and Mechanism of Action (Hypothesized)

While the specific mechanism of action for the newly synthesized compound would require extensive biological testing, piperazine derivatives often exert their anticonvulsant effects through modulation of various neurotransmitter systems.

G Drug Piperazine Derivative GABA_A GABA-A Receptor Drug->GABA_A Potentiation Na_Channel Voltage-gated Na+ Channel Drug->Na_Channel Blockade Ca_Channel Voltage-gated Ca2+ Channel Drug->Ca_Channel Blockade Neuronal_Excitability Decreased Neuronal Excitability GABA_A->Neuronal_Excitability Inhibition Na_Channel->Neuronal_Excitability Inhibition Ca_Channel->Neuronal_Excitability Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Figure 2: Hypothesized mechanisms of action for piperazine-based anticonvulsants.

Many anticonvulsants act by enhancing GABAergic inhibition or by blocking excitatory ion channels.[9] The synthesized piperazine derivative could potentially interact with GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing excitability. Alternatively, it might block voltage-gated sodium or calcium channels, which are crucial for the propagation of action potentials.

Conclusion and Future Directions

This compound serves as a versatile and valuable starting material for the synthesis of novel drug candidates. The protocols outlined in this guide provide a framework for the development of new anticonvulsant agents. Further derivatization of the synthesized thiazole compound, for instance, by modifying the benzyloxy group, could lead to a library of compounds for structure-activity relationship (SAR) studies. Biological evaluation of these compounds in preclinical models of epilepsy is a critical next step to validate their therapeutic potential.

References

Application Notes and Protocols for the In Vitro Evaluation of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2][3][4] These six-membered heterocyclic compounds, containing two nitrogen atoms, are valued for their ability to confer favorable pharmacokinetic properties and engage with a multitude of biological targets.[2][3] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, anticancer agents, and kinase inhibitors.[2][5] The versatility of the piperazine moiety allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[1][6]

This document provides a detailed experimental framework for the initial in vitro characterization of 1-(2-Benzyloxy-ethyl)-piperazine (CAS 4981-85-5) , a specific piperazine derivative.[7][8][9][10] Due to the limited publicly available data on the specific biological activities of this compound, these protocols are designed to provide a robust starting point for researchers to assess its cytotoxic profile and explore potential mechanisms of action in a cell culture setting. The following sections will guide researchers through the proper preparation of the compound, determination of its cytotoxic effects, and investigation into its potential to induce apoptosis or oxidative stress.

Compound Preparation and Handling

The initial step in any in vitro study is the proper solubilization and storage of the test compound to ensure reproducible results. Many organic molecules, including piperazine derivatives, have limited aqueous solubility and require an organic solvent for initial dissolution.[11][12]

Solvent Selection and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is a widely used solvent in cell-based assays due to its high solubilizing capacity for a broad range of compounds and its miscibility with aqueous culture media.[11][13][14] However, it is crucial to be aware that DMSO can have biological effects at higher concentrations.[11][14] Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%.[11]

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh out a precise amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

ParameterRecommendation
Solvent DMSO (cell culture grade)
Stock Concentration 10-50 mM
Storage -20°C or -80°C, protected from light
Final DMSO in Media < 0.5% (v/v)

Workflow for In Vitro Characterization

The following diagram outlines a comprehensive workflow for the initial assessment of this compound in a cell culture model.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screening cluster_mech Phase 3: Mechanistic Insight prep Prepare 10-50 mM Stock Solution in DMSO seed_cells Seed Cells in 96-well Plates prep->seed_cells treat_cells Treat with Serial Dilutions of Compound seed_cells->treat_cells mtt_assay Perform MTT Assay (24-72h) treat_cells->mtt_assay trypan_blue Confirm Viability with Trypan Blue Exclusion treat_cells->trypan_blue ic50 Calculate IC50 Value mtt_assay->ic50 select_conc Select Sub-lethal Concentrations (e.g., IC25, IC50) ic50->select_conc apoptosis Assess Apoptosis: Caspase-3 Activity Assay select_conc->apoptosis ros Measure Oxidative Stress: Intracellular ROS Assay select_conc->ros analyze_mech Analyze Mechanistic Data apoptosis->analyze_mech ros->analyze_mech

Caption: Experimental workflow for the in vitro evaluation of this compound.

Determination of Cytotoxicity and Cell Viability

A fundamental step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[15][16][17] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is often an indicator of cell viability.[18][19][20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of metabolically active cells.[21][22]

Protocol 2: MTT Cytotoxicity Assay

  • Materials:

    • Cultured cells of interest (e.g., HeLa, A549, etc.)

    • Complete cell culture medium

    • 96-well flat-bottom tissue culture plates

    • This compound stock solution

    • MTT solution (5 mg/mL in sterile PBS)[18][21]

    • Solubilization solution (e.g., DMSO or acidified isopropanol)[18][21]

    • Microplate reader

  • Procedure:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[21][22]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).[18]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19][22]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][21]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18][19]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is a direct method to differentiate between viable and non-viable cells.[23][24][25] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[23][24][26][27] This assay serves as an excellent orthogonal method to confirm the results of the MTT assay.

Protocol 3: Trypan Blue Exclusion Assay

  • Materials:

    • Cells treated with this compound (from a separate 6-well or 12-well plate)

    • Trypan Blue solution (0.4%)[23][24]

    • Phosphate-buffered saline (PBS)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Harvest the treated and control cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.[24]

    • Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).[23]

    • Allow the mixture to incubate for 1-3 minutes at room temperature.[24][27]

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a microscope, count the number of live (clear) and dead (blue) cells in the central grid.

    • Calculate the percentage of viable cells:

      • % Viability = (Number of viable cells / Total number of cells) x 100[23]

Investigating Potential Mechanisms of Action

Based on the broad activities of piperazine derivatives, it is plausible that this compound could induce cell death through apoptosis or by causing oxidative stress.[28][29][30] The following protocols provide methods to investigate these possibilities.

Apoptosis Detection: Caspase-3 Activity Assay

Caspases are a family of proteases that play a critical role in apoptosis. Caspase-3 is a key executioner caspase that, when activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptotic cell death.[31][32] Measuring caspase-3 activity is a reliable method for detecting apoptosis.[31][32][33][34][35]

Protocol 4: Colorimetric Caspase-3 Activity Assay

  • Materials:

    • Cells treated with this compound at predetermined concentrations (e.g., IC25 and IC50).

    • Commercially available Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).[33]

    • Microplate reader.

  • Procedure:

    • Seed cells in a multi-well plate (e.g., 6-well) and treat with the compound for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

    • Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.[32][34] This typically involves resuspending the cell pellet in chilled lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-200 µg) to the respective wells.[32]

    • Prepare the reaction buffer containing DTT and add it to each well.[32]

    • Add the caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.[32][33]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[32][34]

    • Measure the absorbance at 405 nm.[33][34]

  • Data Analysis:

    • Compare the absorbance readings of the treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

Oxidative Stress Assessment: Intracellular ROS Detection

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[36][37][38] Excessive ROS production can lead to cellular damage and trigger cell death pathways.[39] The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common reagent used to measure intracellular ROS levels.[36][37][40]

G compound This compound cell Cell compound->cell ros Increased ROS cell->ros mito Mitochondrial Stress cell->mito ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical pathway of this compound inducing apoptosis via oxidative stress.

Protocol 5: Intracellular ROS Detection Assay

  • Materials:

    • Cells treated with this compound.

    • DCFH-DA probe (e.g., from a commercial kit).[37][38][40]

    • Serum-free medium or PBS.

    • Fluorescence microplate reader, flow cytometer, or fluorescence microscope.

  • Procedure:

    • Seed cells in a suitable format (e.g., 96-well black-walled plate for a plate reader).

    • Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2 or Rosup) and a vehicle control.[37]

    • After treatment, remove the medium and wash the cells gently with warm PBS or serum-free medium.

    • Load the cells with the DCFH-DA probe (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[37][40]

    • Wash the cells again with PBS to remove any excess probe.

    • Add PBS or medium back to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry or fluorescence microscopy.[36][37]

  • Data Analysis:

    • Quantify the fluorescence intensity and express it as a percentage of the vehicle control to determine the change in intracellular ROS levels.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and exploring potential mechanisms of action such as the induction of apoptosis and oxidative stress, researchers can gain valuable insights into the biological activity of this novel piperazine derivative. This foundational data is essential for guiding further investigation and potential development of this compound for therapeutic applications.

References

Application Notes & Protocols: 1-(2-Benzyloxy-ethyl)-piperazine as a Versatile Reagent in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Benzyloxy-ethyl)-piperazine is a key bifunctional molecule widely utilized as a building block in medicinal chemistry and drug discovery. Its structure, which incorporates a piperazine ring and a benzyloxy-ethyl side chain, offers distinct reactive sites for strategic molecular elaboration. The piperazine moiety, a well-established pharmacophore, provides two nitrogen atoms of differing reactivity, enabling selective and sequential modifications. The benzyloxy-ethyl group acts as a protected hydroxyl functionality, which can be unmasked under specific conditions to allow for further derivatization. This comprehensive guide details the applications of this compound, providing in-depth experimental protocols and mechanistic discussions to assist researchers in harnessing its synthetic versatility.

Introduction: Chemical Profile and Strategic Utility

This compound, with CAS number 4981-85-5, is a secondary amine possessing the molecular formula C₁₃H₂₀N₂O.[1] Its structural design, featuring a nucleophilic secondary amine within the piperazine ring and a protected primary alcohol, facilitates a broad spectrum of chemical transformations. This makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The piperazine scaffold itself is considered a "privileged" structure in drug design due to its favorable physicochemical properties and ability to interact with various biological targets.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 220.31 g/mol [1][3]
Appearance Colorless to pale yellow liquidN/A
Boiling Point Not specifiedN/A
Density Not specifiedN/A
Solubility Soluble in most organic solventsN/A

The synthetic utility of this reagent is centered on the differential reactivity of the two nitrogen atoms in the piperazine ring. The secondary amine is the more nucleophilic and sterically accessible site, making it the primary point for reactions like acylation, alkylation, and reductive amination. The tertiary amine can undergo quaternization. The benzyl ether provides robust protection for the hydroxyl group, which can be readily cleaved by catalytic hydrogenolysis to reveal a primary alcohol for subsequent functionalization.

G cluster_reagent This compound cluster_reactions Key Synthetic Transformations Reagent C₁₃H₂₀N₂O Acylation N-Acylation Reagent->Acylation R-COCl, Base Alkylation N-Alkylation Reagent->Alkylation R-X, Base ReductiveAmination Reductive Amination Reagent->ReductiveAmination R-CHO, NaBH(OAc)₃ Debenzylation O-Debenzylation Reagent->Debenzylation H₂, Pd/C

Figure 1: Primary reaction pathways for the functionalization of this compound.

Core Application: Synthesis of Bioactive Piperazine Derivatives

The piperazine motif is a common feature in a multitude of approved drugs, highlighting its importance in medicinal chemistry.[4][5] this compound serves as a crucial starting material for the synthesis of various biologically active compounds, including analogs of existing drugs and novel chemical entities.

Protocol 2.1: Synthesis of a Phenylpiperazine Analog for CNS Receptor Screening

This protocol describes a general method for the N-arylation of this compound, a common step in the synthesis of ligands for dopamine and serotonin receptors.[6] This is followed by debenzylation to yield a primary alcohol, which can be further modified.

Materials:

  • This compound

  • A suitable aryl halide (e.g., 1-bromo-2,4-difluorobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Step-by-Step Procedure:

Part A: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated intermediate.

Part B: Catalytic Hydrogenolysis (Debenzylation)

  • Dissolve the purified N-arylated intermediate in methanol.

  • Carefully add 10% Pd/C catalyst (approximately 10 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at ambient temperature.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Remove the catalyst by filtering the reaction mixture through a Celite pad.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the final product containing a free hydroxyl group.

G start Start: this compound step1 Step 1: Buchwald-Hartwig Amination with Aryl Halide start->step1 step2 Step 2: Monitor reaction by TLC/LC-MS step1->step2 workup1 Workup: Filtration, Extraction, Drying, Concentration step2->workup1 purify1 Purification: Column Chromatography workup1->purify1 intermediate Intermediate: N-Aryl-O-benzyl Product purify1->intermediate step3 Step 3: Dissolve Intermediate in MeOH intermediate->step3 step4 Step 4: Add 10% Pd/C catalyst step3->step4 step5 Step 5: Hydrogenate under H₂ atmosphere step4->step5 workup2 Workup: Filter through Celite, Concentrate step5->workup2 end Final Product: N-Aryl Piperazine with free -OH workup2->end

Figure 2: A representative workflow for the synthesis of a bioactive phenylpiperazine analog.

Application in Solid-Phase Organic Synthesis

The bifunctional nature of this compound makes it a valuable scaffold for solid-phase organic synthesis (SPOS), which is instrumental in generating combinatorial libraries for high-throughput screening. The secondary amine can be anchored to a solid support, leaving the tertiary amine and the protected hydroxyl group available for subsequent diversification reactions.

Protocol 3.1: Immobilization onto a Solid Support for Library Synthesis

This protocol details the immobilization of this compound onto a 2-chlorotrityl chloride resin, a common solid support in peptide and small molecule synthesis.[7]

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • A suitable solid-phase synthesis vessel

Step-by-Step Procedure:

  • In a solid-phase synthesis vessel, swell the 2-chlorotrityl chloride resin in anhydrous DCM for at least 30 minutes.

  • Drain the solvent and wash the resin three times with fresh DCM.

  • Prepare a solution of this compound (3.0 equivalents relative to the resin's loading capacity) and DIPEA (5.0 equivalents) in a minimal volume of DCM.

  • Add this solution to the swollen resin and agitate the mixture at room temperature for 12 to 16 hours.

  • Drain the reaction solution and thoroughly wash the resin sequentially with DCM, DMF, and MeOH.

  • To cap any unreacted chlorotrityl sites, treat the resin with a solution of MeOH/DIPEA/DCM (e.g., in a 1:1:8 ratio) for one hour.

  • Wash the resin extensively with DCM and dry it under a high vacuum to obtain the resin-bound piperazine derivative, ready for further synthetic steps.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): It is mandatory to wear safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated area, ideally within a chemical fume hood. Avoid inhaling vapors and direct contact with skin and eyes.

  • Storage: The reagent should be stored in a tightly sealed container in a cool, dry environment, away from strong oxidizing agents and other incompatible materials.

  • Disposal: Chemical waste must be disposed of in strict accordance with all applicable local, state, and federal regulations.

References

Definitive Quantification of 1-(2-Benzyloxy-ethyl)-piperazine: A Multi-Platform Analytical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note presents a comprehensive guide to the quantitative analysis of 1-(2-Benzyloxy-ethyl)-piperazine, a key intermediate in pharmaceutical synthesis. We provide detailed, validated protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods. Each protocol is designed as a self-validating system, ensuring robust and reliable data for research, development, and quality control applications.

Introduction and Strategic Importance

This compound (CAS 4981-85-5) is a substituted piperazine derivative utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The purity and precise quantification of this intermediate are critical, as they directly impact the yield, purity profile, and safety of the final drug product. Inconsistent quantification can lead to significant downstream challenges, including reaction inefficiencies, emergence of impurities, and regulatory hurdles.

This guide provides researchers and drug development professionals with a selection of robust analytical methods to ensure the accurate quantification of this compound. The choice of method—HPLC-UV for routine quality control, GC-MS for high-sensitivity and impurity identification, or qNMR for primary standard characterization—can be tailored to the specific analytical challenge at hand.

Method Selection Logic

The optimal analytical strategy depends on the specific requirements of the measurement, such as the sample matrix, required sensitivity, and the need for structural confirmation.

Method_Selection start Analytical Requirement qc Routine QC & Purity Assay start->qc Speed & High Throughput trace Trace Analysis & Impurity ID start->trace High Sensitivity & Selectivity primary Primary Standard & Absolute Quantification start->primary High Accuracy & No Reference Std. hplc HPLC-UV qc->hplc gcms GC-MS trace->gcms qnmr qNMR primary->qnmr

Caption: Logic for selecting the appropriate analytical method.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: This method is the workhorse for routine quality control. This compound is a non-volatile compound containing a phenyl group, which acts as a chromophore, making it ideal for UV detection. Reversed-phase chromatography is selected to retain this moderately polar compound on a non-polar C18 stationary phase, using a polar mobile phase for elution.

Detailed Experimental Protocol

A. Instrumentation & Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Standard: this compound reference standard of known purity.

B. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides protons for analyte ionization and ensures good peak shape.
Mobile Phase B Acetonitrile Organic modifier for eluting the analyte from the C18 column.
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B A gradient is used to ensure elution of the main analyte with a good peak shape while cleaning the column of any late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Maintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µL A small volume minimizes potential peak distortion from the injection solvent.

| Detection | 254 nm | Wavelength where the benzene ring exhibits strong absorbance. |

C. Standard & Sample Preparation

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serial dilution of the stock standard with the diluent.[4]

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

D. System Suitability & Validation

  • System Suitability: Before analysis, inject the 50 µg/mL standard six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.

  • Method Validation (Typical Performance): This method should be validated according to ICH Q2(R1) guidelines.

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 5 - 250 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Quantitation (LOQ) ~ 0.5 µg/mL[4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS provides superior sensitivity and absolute structural confirmation, making it ideal for trace-level quantification or identifying unknown impurities. The technique requires the analyte to be thermally stable and volatile. This compound has sufficient volatility for GC analysis. Mass spectrometry provides a "fingerprint" of the molecule, allowing for highly selective detection using Selected Ion Monitoring (SIM).

Detailed Experimental Protocol

A. Instrumentation & Reagents

  • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Reagents: Methanol (GC grade), Ethyl Acetate (GC grade).

  • Standard: this compound reference standard.

B. GC-MS Conditions

Parameter Setting Rationale
Inlet Temperature 280 °C Ensures rapid and complete vaporization of the analyte.
Injection Mode Split (20:1) Prevents column overloading for concentrated samples. A splitless injection can be used for trace analysis.
Oven Program 100 °C (hold 1 min), then 20 °C/min to 300 °C (hold 5 min) Starts at a low temperature to focus the analytes, followed by a ramp to elute the compound and clean the column.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole.
Ionization Mode Electron Ionization (EI), 70 eV Standard, robust ionization technique that produces repeatable fragmentation patterns.
Acquisition Mode Scan (m/z 40-450) for identification; SIM for quantification. Scan mode is used to identify the compound and its fragments. SIM mode significantly increases sensitivity for quantification.

| SIM Ions | Quantifier: m/z 91; Qualifiers: m/z 135, m/z 56 | m/z 91 (Tropylium ion): Characteristic fragment from the benzyl group. m/z 135: Fragment corresponding to [M-C7H7]+. m/z 56: Common fragment from the piperazine ring. |

C. Standard & Sample Preparation

  • Stock Standard (1.0 mg/mL): Prepare as described in the HPLC section, but use Methanol as the solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 2, 5, 10 µg/mL) by serial dilution with Methanol.

  • Sample Preparation: Dissolve the sample in Methanol to achieve a concentration within the calibration range.

D. Method Validation (Typical Performance) GC-MS methods for piperazine derivatives demonstrate excellent sensitivity.[5]

ParameterTypical Specification
Linearity (r²) ≥ 0.998
Range 0.1 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) ≤ 5.0%
Limit of Detection (LOD) ~ 0.5-2 ng/mL[5]

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle of Causality: qNMR is a primary ratio method that allows for direct quantification without a specific reference standard of the analyte.[6] The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known mass and purity, the absolute amount of the analyte can be determined with high accuracy.[7][8]

Detailed Experimental Protocol

A. Instrumentation & Reagents

  • NMR Spectrometer: Bruker Avance III 400 MHz (or higher field) equipped with a 5 mm probe.

  • Internal Standard (IS): Maleic acid (certified reference material).

  • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

B. Sample Preparation

  • Accurately weigh ~15-20 mg of this compound sample into a clean, dry vial.

  • Accurately weigh ~8-10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in ~0.7 mL of the deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

C. NMR Acquisition Parameters

Parameter Setting Rationale
Pulse Program Standard 1D proton (zg30) A simple pulse-acquire sequence is sufficient.
Pulse Angle 30° (or calibrated 90°) A smaller flip angle can be used with a shorter delay, but a 90° pulse with a long delay is ideal.
Relaxation Delay (d1) 30 s Must be at least 5 times the longest T1 relaxation time of both the analyte and IS protons to ensure full relaxation and accurate integration.[6]
Acquisition Time (aq) ~4 s Ensures high digital resolution.
Number of Scans (ns) 16-64 Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

| Temperature | 298 K | Maintained for consistency. |

D. Data Processing & Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Select well-resolved, non-overlapping signals for integration.

    • Analyte Signal: The two protons of the benzylic -CH₂-O- group (a singlet expected around 4.5 ppm).

    • Internal Standard Signal: The two vinyl protons of maleic acid (a singlet around 6.3 ppm in DMSO-d₆).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal (e.g., Nanalyte = 2)

    • M = Molar mass (Analyte: 220.31 g/mol ; IS: 116.07 g/mol )

    • m = Mass weighed

    • P = Purity of the internal standard

General Analytical Workflow

The following diagram outlines the comprehensive workflow from sample handling to data reporting, applicable to all described methods.

GWP cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Reporting sample Sample Receipt & Login std_prep Standard & Sample Preparation sample->std_prep sst System Suitability Test (SST) std_prep->sst seq Sequence Run (Calibrators, QC, Samples) sst->seq process Data Processing (Integration & Calibration) seq->process review Data Review & Approval process->review report Final Report Generation review->report

Caption: A generalized workflow for quantitative analysis.

Method Comparison Summary

FeatureHPLC-UVGC-MSqNMR
Primary Use Routine QC, Purity AssayTrace Analysis, Impurity IDAbsolute Quantification, Standard Characterization
Selectivity GoodExcellentExcellent
Sensitivity Moderate (µg/mL)High (ng/mL)Low (mg/mL)
Throughput HighModerateLow
Confirmation By Retention TimeBy Mass SpectrumBy Full Structure
Reference Std. Required (Analyte-specific)Required (Analyte-specific)Not Required (Uses certified IS)
Cost/Complexity Low / LowHigh / HighHigh / Moderate

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2-Benzyloxy-ethyl)-piperazine. The method is designed for researchers, scientists, and drug development professionals requiring precise analysis for purity assessment, stability testing, and quality control. The separation is achieved on a C18 stationary phase with a buffered mobile phase of acetonitrile and potassium phosphate, followed by UV detection. The protocol has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.

Introduction and Scientific Rationale

This compound (MW: 220.31 g/mol ) is a chemical intermediate widely used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure incorporates a basic piperazine moiety and a nonpolar benzyloxy-ethyl group. This amphiphilic character, combined with the presence of a UV-active benzene ring, makes it an ideal candidate for analysis by RP-HPLC with UV detection.

The accurate quantification of this compound is critical to ensure the purity of starting materials and intermediates, which directly impacts the quality, safety, and efficacy of the final drug product. This document provides a comprehensive, step-by-step protocol for a method that is specific, linear, accurate, and precise.

Causality Behind Experimental Choices:
  • Mode of Separation (Reversed-Phase): The analyte possesses both hydrophobic (benzyloxy group) and polar/ionizable (piperazine ring) characteristics. A reversed-phase C18 column, with its nonpolar octadecylsilyl stationary phase, is selected to provide optimal retention and resolution through hydrophobic interactions with the benzyloxy-ethyl portion of the molecule.

  • Mobile Phase Composition:

    • Buffer System: The piperazine moiety contains two secondary amine groups, making it basic. Controlling the pH of the mobile phase is crucial for consistent retention time and symmetrical peak shape. A potassium phosphate buffer at a pH of 6.8 is chosen to ensure the analyte is in a consistent, predominantly non-ionized state, preventing peak tailing that can occur from interactions between a protonated amine and residual silanols on the column support.

    • Organic Modifier: Acetonitrile is selected for its low UV cutoff, excellent elution strength for compounds of intermediate polarity, and its ability to produce sharp peaks.

  • Detection Wavelength: The benzyl group acts as a chromophore. While the primary absorbance is in the low UV range (~210 nm), detection at 254 nm is selected. This wavelength provides a good balance of sensitivity and selectivity, minimizing interference from common solvents and potential non-aromatic impurities.[2]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

  • Sodium Hydroxide (NaOH, ACS Grade)

  • Water, HPLC Grade or Milli-Q

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (4-decimal places)

  • pH Meter

  • Sonicator

  • 0.45 µm Membrane Filters (Nylon or PTFE)

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions

A. 20 mM Potassium Phosphate Buffer (Mobile Phase A)

  • Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 6.8 ± 0.05 using a dilute solution of NaOH.

  • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

B. Mobile Phase Preparation

  • Combine 500 mL of Mobile Phase A (Buffer) with 500 mL of Mobile Phase B (Acetonitrile).

  • Mix well and degas for 15 minutes in a sonicator or by online degasser. This mixture also serves as the diluent.

C. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

D. Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution is used for system suitability and quantification.

E. Sample Solution (Target concentration: 100 µg/mL)

  • Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Prepare the sample following the same procedure as the Standard Stock Solution (Steps C2-C4).

Protocol 2: Chromatographic Analysis and System Suitability

This protocol is designed as a self-validating system by mandating a System Suitability Test (SST) before any sample analysis. The SST ensures that the chromatographic system is performing adequately on the day of analysis.[3][4]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria listed in the table below.

  • If all SST criteria are met, proceed with the analysis of the samples. If not, troubleshoot the system before proceeding.

  • Construct the analytical sequence: Blank (diluent), SST injections, samples, and a bracketing standard at the end of the sequence.

Table of System Suitability Test Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing indicates undesirable column interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the instrument and injection system.
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and mobile phase composition.

Method Validation Framework

This method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy for its intended application.[5][6][7] The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
Linearity Demonstrated by analyzing a minimum of five concentrations over a specified range. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-assay): %RSD of ≥ 6 determinations at 100% of the test concentration. - Intermediate Precision: Assessed by different analysts on different days or with different equipment.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical process, from sample preparation to the final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting prep_mobile Mobile Phase & Diluent Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Reference Standard Solution Preparation sst System Suitability Test (SST) (5 Injections) prep_std->sst prep_sample Test Sample Solution Preparation sample_analysis Inject Blank & Samples prep_sample->sample_analysis equilibration->sst check_sst Verify SST Criteria sst->check_sst check_sst->equilibration Fail check_sst->sample_analysis Pass integration Peak Integration & Identification sample_analysis->integration calculation Quantification Calculation integration->calculation report Generate Final Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of 1-(2-Benzyloxy-ethyl)-piperazine in Pharmaceutical Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Benzyloxy-ethyl)-piperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a potential impurity or a synthetic precursor, its accurate identification and quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, providing a robust framework for its implementation in a quality control or research environment. The methodology adheres to the principles of scientific integrity, drawing upon established analytical chemistry and regulatory guidelines to ensure trustworthiness and reliability.

Principle of the Method

This method leverages the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection capabilities of mass spectrometry (MS). The sample, containing this compound, is first subjected to a liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix. The extracted analyte is then injected into the GC system, where it is vaporized and separated from other components based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Helium (carrier gas, 99.999% purity)

  • 2 mL clear glass autosampler vials with PTFE/silicone septa

Instrumentation and Parameters

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis. The following parameters have been optimized for the separation and detection of this compound:

Gas Chromatograph (GC) Conditions
ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good resolution for a wide range of semi-volatile compounds.
Injector Temperature 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace-level analysis.
Oven Program Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)The temperature program is designed to provide good separation of the analyte from potential matrix components and ensure it elutes with a sharp peak shape.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Mass Spectrometer (MS) Conditions
ParameterSettingRationale
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[1]
Source Temperature 230 °COptimizes ion formation and minimizes contamination of the ion source.
Quadrupole Temperature 150 °CEnsures stable performance of the mass analyzer.
Scan Range m/z 40-500Covers the expected mass range of the molecular ion and characteristic fragment ions of this compound.[1]
Solvent Delay 3 minutesPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis s_start Start: Pharmaceutical Sample s_dissolve Dissolve in Deionized Water s_start->s_dissolve s_lle Liquid-Liquid Extraction (Dichloromethane) s_dissolve->s_lle s_dry Dry with Na2SO4 s_lle->s_dry s_evap Evaporate to Dryness s_dry->s_evap s_recon Reconstitute in Methanol s_evap->s_recon s_filter Filter (0.22 µm) s_recon->s_filter s_vial Transfer to GC Vial s_filter->s_vial a_inject Inject into GC-MS s_vial->a_inject a_separate Chromatographic Separation a_inject->a_separate a_ionize Electron Ionization a_separate->a_ionize a_detect Mass Detection (m/z) a_ionize->a_detect d_tic Total Ion Chromatogram (TIC) a_detect->d_tic d_spectrum Extract Mass Spectrum d_tic->d_spectrum d_identify Identify Analyte (Retention Time & Spectrum) d_spectrum->d_identify d_quantify Quantify (Calibration Curve) d_identify->d_quantify d_report Report Results d_quantify->d_report

GC-MS Analysis Workflow

Protocols

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock standard with methanol. These will be used to construct the calibration curve.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Accurately weigh a portion of the homogenized pharmaceutical formulation equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to dissolve the sample.

  • Add 10 mL of dichloromethane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to facilitate the extraction of this compound into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 1 mL of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial for analysis. This step is crucial to ensure that the samples are free from sediments or particles.[2]

Data Analysis and Interpretation

Identification

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion (M+•): The molecular ion is expected at m/z 220, corresponding to the molecular weight of the compound (C13H20N2O).[5][6]

  • Key Fragment Ions:

    • m/z 91: This is a highly characteristic fragment for benzyl-containing compounds, corresponding to the tropylium ion (C7H7+). Its presence is a strong indicator of the benzyloxy moiety.

    • m/z 135: This fragment likely arises from the cleavage of the C-C bond between the ethyl group and the piperazine ring, resulting in the [M - C4H9N2]+ ion.

    • m/z 85: A common fragment in piperazine-containing molecules, resulting from the cleavage of the piperazine ring.

    • m/z 56: Another characteristic fragment of the piperazine ring.

The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on the substitution pattern, with common pathways involving the cleavage of the piperazine ring and the loss of substituents.[1]

Quantification

Quantification is performed by creating a calibration curve from the analysis of the working standard solutions. The peak area of a characteristic and abundant ion (e.g., m/z 91 or the molecular ion at m/z 220) is plotted against the concentration of the standards. The concentration of this compound in the prepared sample is then determined by interpolating its peak area on the calibration curve.

Method Validation (Trustworthiness)

To ensure the reliability and accuracy of this method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., 0.1-20 µg/mL) with a correlation coefficient (r²) of ≥0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column; improper oven temperature program.Use a deactivated injector liner; bake out the column; optimize the oven temperature ramp.
Low Sensitivity Inefficient extraction; sample degradation; instrument contamination.Optimize LLE conditions; check for analyte stability; clean the ion source and injector.
Inconsistent Retention Times Fluctuation in carrier gas flow; column aging.Check for leaks in the GC system; ensure a stable gas supply; trim or replace the GC column.
Matrix Interference Co-eluting compounds from the sample matrix.Optimize the GC oven program for better separation; use a more selective mass spectral ion for quantification.

Conclusion

This application note provides a comprehensive and scientifically sound GC-MS method for the identification and quantification of this compound. The detailed protocol, from sample preparation to data analysis, offers a reliable framework for its implementation in pharmaceutical quality control and research settings. By following the outlined procedures and adhering to good laboratory practices, researchers can achieve accurate and reproducible results, contributing to the overall quality and safety of pharmaceutical products.

References

Application Notes & Protocols: Leveraging 1-(2-Benzyloxy-ethyl)-piperazine for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] This guide focuses on a particularly versatile derivative, 1-(2-Benzyloxy-ethyl)-piperazine , a trifunctional building block that offers a unique combination of a reactive secondary amine, a protected primary alcohol, and the lipophilic piperazine core. We provide an in-depth exploration of its synthetic utility, detailing key transformations at its reactive centers. This document furnishes researchers, scientists, and drug development professionals with field-proven protocols for N-alkylation and subsequent debenzylation, enabling the strategic incorporation of this synthon into novel molecular architectures. The causality behind experimental choices is elucidated to empower researchers to adapt these methods for their specific synthetic targets.

Introduction: The Strategic Value of this compound

This compound (CAS: 4981-85-5) is a synthetic intermediate of significant interest in drug discovery.[4][5] Its molecular structure presents three distinct points for chemical modification, making it an ideal starting material for building combinatorial libraries or executing multi-step syntheses of complex target molecules.

  • The Piperazine Core: A six-membered heterocycle with two opposing nitrogen atoms, this moiety is prized for its ability to increase aqueous solubility and bioavailability.[2][6] Its rigid, chair-like conformation can also serve as a scaffold to orient pharmacophoric groups in precise three-dimensional space for optimal target engagement.[2]

  • The Secondary Amine (N-4): This nucleophilic nitrogen is the primary site for introducing molecular diversity. It readily undergoes reactions such as N-alkylation, N-arylation, and N-acylation, allowing for the attachment of various substituents to modulate biological activity.[1]

  • The Benzyloxy-ethyl Moiety: This feature provides a latent primary alcohol. The benzyl ether acts as a robust protecting group, stable to a wide range of reaction conditions used to modify the piperazine nitrogen.[7] Its subsequent removal unmasks a hydroxyl group, which can serve as a handle for further derivatization or as a key hydrogen bond donor for target interaction.

Physicochemical Properties
PropertyValueSource
CAS Number 4981-85-5[4][5]
Molecular Formula C₁₃H₂₀N₂O[4]
Molecular Weight 220.31 g/mol [4]
General Synthetic Strategy

The most common synthetic workflow involves initial functionalization at the more reactive secondary amine, followed by the strategic deprotection of the benzyl ether to reveal the alcohol. This two-stage approach allows for the creation of a diverse array of 1,4-disubstituted piperazine-ethanol derivatives.

G A This compound (Starting Material) B Step 1: Functionalization at Piperazine N-4 A->B Reaction C N-Alkylated / N-Arylated Intermediate B->C Product D Step 2: Deprotection of Benzyl Ether C->D Substrate E Final Compound: 1-Substituted-4-(2-hydroxyethyl)piperazine D->E Final Product F Electrophile (R-X, Ar-X, RCOCl) F->B Reagent G Hydrogenolysis or Oxidative Cleavage G->D Method G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Piperazine, K₂CO₃, and Acetonitrile in flask B Add Alkyl Halide (4-Nitrobenzyl bromide) A->B C Heat to Reflux (8-16 hours) B->C D Monitor by TLC / LC-MS C->D E Cool & Filter Salts D->E If complete F Aqueous Extraction (EtOAc / Water) E->F G Dry, Concentrate & Purify (Chromatography) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Benzyloxy-ethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet often challenging N-alkylation reaction. By understanding the underlying chemical principles and common pitfalls, you can significantly improve your reaction yield and product purity.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction. In this process, the nucleophilic secondary amine of piperazine attacks the electrophilic carbon of an alkylating agent, such as 2-benzyloxy-1-chloroethane or a similar halide/sulfonate. A base is required to neutralize the hydrogen halide byproduct, preventing the protonation and deactivation of the piperazine nucleophile.[1]

The primary challenge in this synthesis is controlling the selectivity between the desired mono-alkylated product and the undesired 1,4-bis(2-benzyloxy-ethyl)-piperazine (di-alkylated) byproduct.[1] This occurs because the mono-alkylated product is also a secondary amine and can compete with the starting piperazine for the alkylating agent.

Reaction_Mechanism cluster_main Primary Sₙ2 Reaction cluster_side Side Reaction (Di-alkylation) piperazine Piperazine mono_product This compound (Desired Product) piperazine->mono_product + R-X protonated_piperazine Protonated Piperazine piperazine->protonated_piperazine + HX (No Base) alkyl_halide 2-Benzyloxyethyl Halide (R-X) base Base (e.g., K₂CO₃) salt Base-HX Salt base->salt + HX di_product 1,4-bis(2-Benzyloxy-ethyl)-piperazine (Byproduct) mono_product->di_product + R-X

Caption: Primary SN2 reaction pathway and the competing di-alkylation side reaction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or no conversion of the starting alkylating agent.

  • Potential Cause 1: Inactive Nucleophile. The piperazine may have been protonated by an acidic species, rendering it non-nucleophilic. This is common if the reaction is run without a base to scavenge the HX byproduct.[1]

    • Solution: Ensure a suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine) is present in at least stoichiometric amounts to the alkylating agent. For reactions that are sluggish, using a stronger base might be necessary, but this can increase di-alkylation.[1]

  • Potential Cause 2: Poor Solubility. One or more of the reactants may not be soluble in the chosen solvent at the reaction temperature, preventing them from reacting.

    • Solution: Switch to a solvent that better solubilizes all reactants. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often excellent choices for SN2 reactions as they solvate the cation of the base, making the nucleophile more reactive.[2][3][4]

  • Potential Cause 3: Insufficient Temperature. The reaction may have too high of an activation energy to proceed at the temperature being used.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like acetonitrile or THF is a common practice.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent.

Problem 2: Significant formation of the di-alkylated byproduct.

  • Potential Cause 1: Stoichiometry. Using a 1:1 molar ratio of piperazine to the alkylating agent makes it statistically likely for the mono-alkylated product to react further.

    • Solution A (Excess Piperazine): The most straightforward strategy is to use a large excess of piperazine (5-10 fold).[6] This ensures the alkylating agent is more likely to encounter an unreacted piperazine molecule. The downside is the subsequent difficulty in separating the product from the excess piperazine.

    • Solution B (Slow Addition): Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture at a low temperature.[6] This keeps the concentration of the alkylating agent low at all times, favoring the reaction with the more abundant piperazine starting material.

  • Potential Cause 2: High Reaction Temperature or Prolonged Reaction Time. Elevated temperatures and long reaction times can favor the formation of the thermodynamically more stable di-substituted product.[1]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable rate.[1] Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting alkylating agent is consumed or when the ratio of mono- to di-alkylated product is optimal.

Problem 3: Difficulties in Product Isolation and Purification.

  • Potential Cause 1: Product is water-soluble as a salt. During aqueous workup, if the pH is acidic or neutral, the basic nitrogen atoms of the product will be protonated, forming a salt that is highly soluble in the aqueous layer.[7][8]

    • Solution: During the extraction phase, ensure the aqueous layer is made strongly basic (pH > 12) with a base like NaOH before extracting with an organic solvent (e.g., dichloromethane, ethyl acetate).[5][9] This deprotonates the product, making it soluble in the organic phase.

  • Potential Cause 2: Co-elution during column chromatography. The desired product, excess piperazine, and the di-alkylated byproduct can have similar polarities, making separation by silica gel chromatography challenging.

    • Solution A (Acid-Base Extraction): An effective purification technique is an acid-base wash. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic piperazine-containing compounds will move to the aqueous layer as their hydrochloride salts. The aqueous layer can then be separated, basified to pH > 12, and re-extracted with an organic solvent to recover the purified amines.[6]

    • Solution B (Chromatography Modifier): When using column chromatography, add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system. This helps to prevent peak tailing of basic compounds on the acidic silica gel.[10] A common eluent system is Dichloromethane/Methanol with a small percentage of triethylamine.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best strategy to guarantee mono-alkylation?

    • A1: The most robust and cleanest method is to use a mono-protected piperazine, such as N-Boc-piperazine.[7][11][12] The Boc group "blocks" one nitrogen, forcing the alkylation to occur selectively at the other.[13] The Boc group can then be easily removed under acidic conditions (e.g., TFA in DCM) to yield the pure mono-alkylated product.[14] This multi-step approach often results in a higher overall yield of pure product compared to direct alkylation.[7]

  • Q2: Which solvent should I choose?

    • A2: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and acetone are generally preferred for SN2 reactions.[3][15] They accelerate the reaction rate by solvating the counter-ion of the base, leaving the nucleophile "naked" and more reactive.[4] Protic solvents like ethanol or water can hydrogen-bond with the piperazine, shielding the nucleophile and slowing the reaction down.[2][4]

  • Q3: What is the role of the base and which one is best?

    • A3: The base neutralizes the acid (e.g., HCl) formed during the reaction.[1] Without a base, the piperazine would become protonated and non-nucleophilic. Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate are often preferred because they are inexpensive, easy to remove by filtration, and are less likely to promote side reactions compared to strong bases like sodium hydroxide.[1][7]

  • Q4: How can I effectively monitor the reaction?

    • A4: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material (alkylating agent), the mono-product, and the di-product. A typical system is Dichloromethane/Methanol (e.g., 95:5). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more precise monitoring, LC-MS is ideal.

Section 4: Reference Protocol & Parameter Optimization

This section provides a generalized protocol for direct alkylation and a table summarizing the impact of key parameters.

Generalized Protocol: Direct Alkylation using Excess Piperazine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5-10 equivalents) and a suitable polar aprotic solvent (e.g., acetonitrile, ~0.2 M concentration relative to the limiting reagent).

  • Add Base: Add powdered, anhydrous potassium carbonate (2 equivalents).

  • Add Alkylating Agent: While stirring, slowly add 2-benzyloxyethyl chloride (1 equivalent) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the consumption of the 2-benzyloxyethyl chloride by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).[6]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil via acid-base extraction or column chromatography to isolate the this compound.[6]

Table: Impact of Reaction Parameters on Yield and Selectivity
ParameterConditionImpact on Mono-alkylation YieldImpact on Di-alkylationRationale
Stoichiometry High excess of Piperazine (5-10x)Increases Decreases Statistically favors reaction with unsubstituted piperazine.[6]
1:1 Piperazine to Alkyl HalideDecreases Increases Mono-substituted product competes effectively for the alkylating agent.
Solvent Polar Aprotic (ACN, DMF)Increases NeutralEnhances nucleophilicity of piperazine, increasing reaction rate.[4][15]
Polar Protic (EtOH, H₂O)Decreases NeutralSolvates and stabilizes the nucleophile, reducing its reactivity.[2][3]
Base Weak (K₂CO₃, NaHCO₃)GoodMinimizes Sufficient to neutralize acid without significantly deprotonating the product.[1]
Strong (NaOH, NaH)GoodIncreases Can deprotonate the mono-alkylated product, making it more nucleophilic.
Temperature Low to Moderate (RT to 60°C)ModerateLower Favors kinetic product (mono-alkylation).
High (Reflux)HighHigher Increases overall reaction rate but can favor the thermodynamic product (di-alkylation).[1]
Addition Rate Slow addition of Alkyl HalideIncreases Decreases Maintains a low concentration of the limiting reagent.[6]

Section 5: Troubleshooting Workflow

Use this flowchart to diagnose and solve issues systematically.

Troubleshooting_Workflow start Start Synthesis check_conversion Monitor by TLC: Is Alkyl Halide Consumed? start->check_conversion no_conversion Problem: Low Conversion check_conversion->no_conversion No workup Proceed to Workup & Purification check_conversion->workup Yes check_base Is adequate base present? no_conversion->check_base add_base Solution: Add ≥1 eq. of base (e.g., K₂CO₃) check_base->add_base No check_temp Is temperature sufficient? check_base->check_temp Yes increase_temp Solution: Increase temperature / reflux check_temp->increase_temp No check_solvent Are reagents soluble? check_temp->check_solvent Yes change_solvent Solution: Switch to polar aprotic solvent (ACN, DMF) check_solvent->change_solvent No check_solvent->workup Yes, but still slow check_purity Analyze Purity: High Di-alkylation? workup->check_purity high_dialkylation Problem: High Di-alkylation check_purity->high_dialkylation Yes success Synthesis Successful check_purity->success No use_excess Solution: Use 5-10x excess piperazine high_dialkylation->use_excess slow_addition Solution: Add alkyl halide slowly at low temp high_dialkylation->slow_addition use_boc Best Solution: Use N-Boc-piperazine high_dialkylation->use_boc

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Crystallization of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(2-Benzyloxy-ethyl)-piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the crystallization of this piperazine derivative. Our approach is rooted in scientific principles and practical, field-tested experience to help you achieve high-purity crystalline material.

Understanding the Molecule: this compound

This compound is a piperazine derivative with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol [1]. Its structure, featuring a flexible benzyloxy-ethyl side chain and a basic piperazine ring, presents unique crystallization challenges. The presence of both polar (amine) and non-polar (benzyl ether) moieties means that solvent selection and temperature control are critical for successful crystallization.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound fails to crystallize and remains an oil. What should I do?

This phenomenon, known as "oiling out," is common for molecules with flexible side chains and a high rotational freedom, which can hinder the formation of a well-ordered crystal lattice. Oiling out can also occur if the melting point of the compound is lower than the boiling point of the solvent used.

Causality and Remediation:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a state of high supersaturation where the compound separates as a liquid phase instead of a solid.

    • Solution: Employ a slower cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice. If using an anti-solvent, add it dropwise to the solution at a slightly elevated temperature.

  • Solvent Polarity Mismatch: A significant difference in polarity between the solute and the solvent can promote oiling out.

    • Solution: Experiment with a solvent system that has a polarity more compatible with the target molecule. A mixture of a good solvent and a poor solvent can be effective. For this compound, consider solvent systems like ethanol/water, isopropanol/heptane, or toluene/hexane.

  • Low Melting Point: If the compound has a low melting point, it may be separating as a molten liquid.

    • Solution: Try crystallization at a lower temperature, provided the solubility characteristics allow for it. You may also consider salt formation to increase the melting point and rigidity of the molecule.

Experimental Protocol: Overcoming Oiling Out

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate) at a slightly elevated temperature.

  • Controlled Cooling: Gradually cool the solution. A rate of 5-10 °C per hour is a good starting point.

  • Seeding: If you have a small amount of crystalline material, introduce a seed crystal to induce crystallization at a temperature where the solution is supersaturated but has not yet oiled out.

  • Anti-Solvent Addition: If using an anti-solvent (e.g., heptane or hexane), add it slowly to the warm solution until slight turbidity is observed. Then, allow the solution to cool slowly.

Q2: The purity of my crystallized this compound is low. How can I improve it?

Low purity can result from the co-crystallization of impurities or the inclusion of solvent in the crystal lattice.

Causality and Remediation:

  • Similar Solubility of Impurities: If impurities have similar solubility profiles to the desired compound, they may crystallize along with it.

    • Solution: A multi-step purification approach may be necessary. Consider an initial purification by column chromatography to remove the bulk of impurities before crystallization. Alternatively, a different solvent system for recrystallization may offer better selectivity.

  • Solvent Inclusion: Rapid crystal growth can trap solvent molecules within the crystal lattice.

    • Solution: Slower crystallization, as mentioned previously, can help prevent solvent inclusion. After filtration, ensure the crystals are thoroughly dried under vacuum.

Diagram: Troubleshooting Crystallization Failure

Troubleshooting_Crystallization start Start: Crude Product dissolution Dissolve in Minimal Hot Solvent start->dissolution oiling_out Problem: Oiling Out dissolution->oiling_out Cooling no_crystals Problem: No Crystals Form dissolution->no_crystals Cooling low_purity Problem: Low Purity dissolution->low_purity Crystals Form slow_cooling Action: Slower Cooling oiling_out->slow_cooling change_solvent Action: Change Solvent System oiling_out->change_solvent add_seed Action: Add Seed Crystal no_crystals->add_seed salt_formation Action: Form a Salt no_crystals->salt_formation column_chromatography Action: Column Chromatography low_purity->column_chromatography success Success: Pure Crystals slow_cooling->success change_solvent->success add_seed->success salt_formation->success column_chromatography->dissolution Recrystallize

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the crystallization of this compound?

While specific solubility data is not widely published, we can infer suitable solvent systems based on the molecule's structure. A systematic approach to solvent screening is recommended.

Solvent Selection Strategy:

  • "Like Dissolves Like": The molecule has both polar (amines) and non-polar (benzyl ether) characteristics. Solvents of intermediate polarity, such as alcohols (isopropanol, ethanol) or esters (ethyl acetate), are good starting points.

  • Anti-Solvents: Non-polar solvents like hexanes or heptane can be used as anti-solvents to induce crystallization from a more polar solution.

  • Mixed Solvent Systems: A binary solvent system often provides the ideal solubility gradient for crystallization.

Solvent System Rationale Potential Issues
Isopropanol/HeptaneGood balance of polarity.May require careful optimization of the solvent ratio.
Ethyl Acetate/HexaneAnother good option with a different polarity profile.Ethyl acetate can be prone to hydrolysis if water is present.
TolueneThe aromatic nature may favor the dissolution of the benzyl group.Higher boiling point may require vacuum for solvent removal.
Acetone/WaterAcetone is a good solvent for many organics, and water can act as an anti-solvent.The high polarity of water may cause the compound to oil out if added too quickly.
Q2: Should I consider forming a salt of this compound to aid crystallization?

Yes, salt formation is a highly effective strategy, especially if the free base is an oil or a low-melting solid. The piperazine moiety provides two basic nitrogen atoms that can be protonated to form salts.

Advantages of Salt Formation:

  • Increased Melting Point: Salts generally have higher melting points and greater rigidity, which facilitates the formation of a stable crystal lattice.

  • Modified Solubility: The solubility of the salt will be different from that of the free base, opening up new possibilities for solvent selection. For instance, hydrochloride salts are often soluble in alcohols but less so in ethers or hydrocarbons.

  • Improved Purity: The crystallization of a salt can be a highly selective process, potentially excluding impurities that do not form salts under the same conditions.

Experimental Protocol: Hydrochloride Salt Formation and Crystallization

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise while stirring.

  • Precipitation: The hydrochloride salt will likely precipitate from the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization (if necessary): The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Diagram: Salt Formation for Enhanced Crystallization

Salt_Formation_Workflow start Start: Oily or Impure Free Base dissolve Dissolve in Organic Solvent (e.g., Isopropanol) start->dissolve add_acid Add Acid Solution Dropwise (e.g., HCl in Isopropanol) dissolve->add_acid precipitate Precipitation of Salt add_acid->precipitate filter_dry Filter and Dry the Salt precipitate->filter_dry recrystallize Recrystallize Salt (Optional) filter_dry->recrystallize pure_salt End: Pure Crystalline Salt filter_dry->pure_salt If sufficiently pure recrystallize->pure_salt

References

Technical Support Center: Purification of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-(2-Benzyloxy-ethyl)-piperazine. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve challenges in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my crude this compound sample, and where do they come from?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route and subsequent handling and storage. Understanding the potential impurities is the first step toward devising an effective purification strategy. The most common impurities arise from incomplete reactions, over-alkylation, side reactions, or degradation.

Table 1: Common Impurities and Their Likely Origins

Impurity NameStructureLikely Origin
Piperazine Unreacted starting material.Incomplete reaction during the alkylation of the piperazine ring.
1,4-bis(2-Benzyloxy-ethyl)-piperazine Disubstituted byproduct.Over-alkylation of the piperazine starting material, where both nitrogen atoms react with the benzyloxyethyl electrophile.
1-(2-Hydroxy-ethyl)-piperazine Debenzylation product.Cleavage of the benzyl ether protecting group, often caused by exposure to acid, catalytic hydrogen, or certain oxidizing agents.[1][2]
N-Oxide Derivatives Oxidation product.The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, which can occur during the reaction or upon prolonged exposure to air.[3]
Thermal Degradation Products Various.At elevated temperatures, such as during distillation, piperazine derivatives can undergo ring-opening or other decomposition reactions.[4]
Residual Solvents N/ASolvents used during the synthesis and workup that were not completely removed.
Q2: My initial workup left the product with a mix of impurities. What is the most effective bulk purification step to perform first?

A2: For a crude mixture containing a basic compound like this compound, an acid-base extraction is an exceptionally powerful first step. This technique leverages the ability to change the compound's solubility by protonating or deprotonating the amine groups. It is highly effective at separating your basic product from neutral organic impurities and, to some extent, acidic byproducts.

The core principle is to use a strong acid to protonate the piperazine nitrogens, making the compound water-soluble as a salt. Neutral impurities will remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer will regenerate the neutral "free base" form of your product, allowing it to be extracted back into a fresh organic solvent.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidification: Transfer the solution to a separatory funnel and add 1M aqueous hydrochloric acid (HCl). Shake vigorously, venting frequently. The piperazine derivative will react to form its hydrochloride salt and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer and set it aside. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add a base, such as 2M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is >10. This deprotonates the piperazine salt, regenerating the free base.

  • Re-extraction: Extract the aqueous layer multiple times with fresh portions of DCM or EtOAc to recover the purified free base.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

start Crude Product in Organic Solvent (EtOAc) add_acid Add 1M HCl (aq) start->add_acid sep_funnel Separatory Funnel (Shake & Separate) add_acid->sep_funnel organic_impurities Organic Layer: Neutral Impurities (Discard) sep_funnel->organic_impurities Upper Layer aqueous_salt Aqueous Layer: Product as Salt [R-Pip-H]⁺Cl⁻ sep_funnel->aqueous_salt Lower Layer add_base Add 2M NaOH (aq) to pH > 10 aqueous_salt->add_base re_extract Extract with fresh EtOAc add_base->re_extract final_organic Organic Layer: Purified Free Base re_extract->final_organic Collect final_aqueous Aqueous Layer: Inorganic Salts (Discard) re_extract->final_aqueous Discard dry Dry (Na₂SO₄) & Concentrate final_organic->dry end_product Purified Product dry->end_product

Fig 1. Workflow for acid-base extraction.
Q3: I'm struggling with column chromatography on silica gel; my product is streaking badly. How can I fix this?

A3: This is a very common issue. The streaking (or tailing) you're observing is due to the strong interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][6] This interaction leads to poor separation and low recovery. You have two excellent options to resolve this.

Option A: Modify the Mobile Phase with a Competing Base

By adding a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your eluent system, you can "mask" the acidic sites on the silica.[7] The competing base interacts with the silanol groups, preventing your target compound from binding too strongly and allowing it to travel down the column in a more defined band.

  • Protocol:

    • Determine a suitable solvent system using Thin Layer Chromatography (TLC), for example, Hexane/Ethyl Acetate or DCM/Methanol.

    • To the chosen bulk solvent system, add 0.5-1% triethylamine by volume.

    • Equilibrate your silica column with this modified mobile phase before loading your sample.

    • Run the column as usual. You should observe a significant improvement in peak shape.

Option B: Use an Amine-Functionalized Silica Column

A more elegant solution is to use a stationary phase designed for amine purification. Amine-functionalized silica columns have aminopropyl groups bonded to the silica surface.[8] This creates a less polar and slightly basic environment that eliminates the problematic interactions seen with standard silica, resulting in excellent peak shapes without needing to modify the mobile phase.[6][7]

  • Advantages:

    • No need to add basic modifiers, which simplifies solvent preparation and removal.

    • Often provides better and more reproducible separations for basic compounds.[8]

    • Can be used with a wide range of solvents from non-polar (hexane) to polar (methanol).

Q4: My main impurity is the 1,4-disubstituted byproduct. What is the best method to remove this high molecular weight impurity?

A4: The 1,4-bis(2-benzyloxy-ethyl)-piperazine impurity has a significantly higher molecular weight and, consequently, a much higher boiling point than your desired monosubstituted product. This makes vacuum distillation an ideal purification method.

Amines and their derivatives often have high boiling points and can be sensitive to thermal degradation.[4][9] Applying a vacuum lowers the boiling point to a temperature where the compound can be safely distilled without decomposition.[9]

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head to minimize product loss.

  • Heating: Place the distillation flask in a heating mantle or oil bath. Use a magnetic stirrer for smooth boiling.

  • Vacuum: Slowly apply vacuum from a vacuum pump, ensuring the system is well-sealed.

  • Fractionation: Gently heat the mixture.

    • First Fraction: Any residual solvent or low-boiling impurities will distill first.

    • Main Fraction: Increase the temperature to collect your target product, this compound, at its characteristic boiling point under the applied pressure.

    • Residue: The high-boiling 1,4-disubstituted impurity will remain in the distillation flask.

  • Collection: Collect the fractions in separate receiving flasks. It is often wise to collect a small intermediate fraction between the main product and the initial foreruns to maximize purity.

Table 2: Illustrative Boiling Point Comparison

CompoundApprox. Mol. WeightExpected Boiling Point Trend
Piperazine86 g/mol Lowest
This compound 220 g/mol Intermediate (Target)
1,4-bis(2-Benzyloxy-ethyl)-piperazine354 g/mol Highest
Q5: Can I purify my compound without chromatography or distillation?

A5: Yes. Purification via salt formation and recrystallization is a powerful, classic technique for purifying amines and is an excellent alternative to chromatography and distillation.[10] The principle is to convert your basic free-base product into a crystalline salt, which will have very different solubility properties than the impurities.

By carefully choosing a solvent, you can precipitate your product as a pure crystalline salt, leaving the impurities behind in the solution. The pure free base can then be easily regenerated.

  • Dissolution: Dissolve the crude amine in a suitable solvent like isopropanol or acetone.

  • Salt Formation: Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. The this compound dihydrochloride salt will begin to precipitate. Monitor the pH to ensure you don't add a large excess of acid.

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the crystalline salt.

  • Isolation: Collect the solid salt by vacuum filtration and wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Recrystallization (Optional): For even higher purity, the collected salt can be recrystallized from a suitable solvent system (e.g., ethanol/water).[11]

  • Liberation of Free Base: Suspend the purified salt in water and add a base (e.g., 2M NaOH) until the pH is >10. Extract the liberated pure free base into an organic solvent like DCM. Dry and concentrate to yield the final product.

start Crude Product q1 Are impurities neutral/acidic? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Are impurities on-volatile (e.g., salts, polymers)? q1->q2 No acid_base->q2 distill Use Vacuum Distillation q2->distill Yes q3 Do product & impurity have very different boiling points? q2->q3 No end_product Pure Product distill->end_product q4 Is the product thermally stable? q3->q4 Yes chromatography Use Column Chromatography (Amine-Silica or modified eluent) q3->chromatography No q4->distill Yes salt_recryst Use Salt Formation & Recrystallization q4->salt_recryst No chromatography->end_product salt_recryst->end_product

Fig 2. Decision guide for selecting a purification strategy.

References

Technical Support Center: Degradation of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Benzyloxy-ethyl)-piperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges related to the stability and degradation of this compound during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve issues, ensuring the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a molecule that incorporates both a piperazine ring and a benzyloxy (benzyl ether) moiety. This unique structure presents specific stability considerations. The piperazine ring, a basic and often highly polar functional group, can be susceptible to oxidation and N-dealkylation.[1] The benzyloxy group, on the other hand, is prone to cleavage under various conditions, including oxidation, acid-catalyzed hydrolysis, and hydrogenolysis.[2][3][4] Understanding these potential degradation pathways is crucial for designing stable formulations and developing robust analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions you may have regarding the degradation of this compound.

Q1: What are the most likely degradation products of this compound?

A1: Based on the structure, the primary degradation pathways involve the cleavage of the benzyl ether and modifications to the piperazine ring. The most probable degradation products are:

  • 1-(2-Hydroxyethyl)piperazine: Formed by the cleavage of the benzyl ether bond, a common degradation route for benzyloxy compounds.[3]

  • Benzaldehyde and Benzoic Acid: These are products of the oxidative degradation of the benzyl group.[5][6]

  • Piperazine: Resulting from the cleavage of the N-ethyl bond (N-dealkylation).[1]

  • N-Oxides of this compound: The nitrogen atoms in the piperazine ring are susceptible to oxidation.

  • Ring-Opened Products: Under harsh conditions, the piperazine ring itself can undergo degradation.[7]

Q2: My experimental results are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent results are a common indicator of compound degradation.[8] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is critical to investigate the stability of your compound under your specific experimental conditions. It is always recommended to use freshly prepared solutions whenever possible. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[8]

Q3: I've noticed a color change in my solid this compound upon storage. What could be the cause?

A3: A color change in a solid drug substance often signals degradation. The most likely causes are:

  • Photodegradation: Exposure to light, particularly UV light, can trigger photochemical reactions that produce colored degradants.[8] It is advisable to store the compound in well-sealed, light-resistant containers.

  • Oxidation: The solid compound can react with atmospheric oxygen, leading to the formation of colored oxidative degradation products.[8] Storing the compound in a tightly sealed container, potentially under an inert atmosphere like nitrogen or argon, can mitigate this issue.[8]

Troubleshooting Guide for Experimental Challenges

This guide provides a structured approach to resolving specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: You observe one or more unexpected peaks in the chromatogram of your sample during HPLC analysis.

Potential Causes & Solutions:

  • Degradation of the Parent Compound: The new peaks are likely degradation products.

    • Solution: To confirm this, you should conduct a forced degradation study.[9] This involves subjecting your compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10] This will help you to confirm that your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradants.[8]

  • Contamination: The peaks could be from contaminated solvents, glassware, or other sources.

    • Solution: Analyze a blank (your sample solvent) to rule out solvent contamination. Ensure all glassware is thoroughly cleaned.

Workflow for Identifying Unknown Peaks:

G start Unexpected Peak Observed in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight of the Unknown Peak lcms->mw frag Analyze MS/MS Fragmentation Pattern mw->frag db Compare Fragmentation with Known Degradation Pathways frag->db struct Propose a Structure for the Degradant db->struct confirm Confirm Structure (e.g., with a synthesized standard) struct->confirm

How to Interpret Mass Spectrometry (MS) Data:

When analyzing the MS data of potential degradants, look for characteristic fragmentation patterns. For this compound, you might observe:

  • A peak at m/z 91: Corresponding to the benzyl cation (C7H7+), a common fragment from benzyl-containing compounds.[11]

  • Fragments related to the piperazine ring: Such as m/z 56, 70, or 119, which are characteristic of phenylpiperazines and can provide clues about the integrity of the piperazine ring.[11]

  • Neutral loss of the benzyl group: A loss of 90 Da (C7H6).

Issue 2: Poor Peak Shape or Co-elution in HPLC

Symptom: The peak for this compound or its degradants is broad, tailing, or co-elutes with other peaks.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase pH: The basic nature of the piperazine ring can lead to poor peak shape if the mobile phase pH is not optimized.[8]

    • Solution: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the piperazine nitrogens. Buffering the mobile phase is also crucial for consistent results.[8]

  • Suboptimal Column Choice: A standard C18 column may not provide sufficient separation.

    • Solution: Experiment with different column chemistries, such as a C8, phenyl, or cyano column, which may offer different selectivity for your compound and its degradants.[8]

  • Isocratic Elution is Insufficient: The polarity difference between the parent compound and its degradants may be too large for a single mobile phase composition.

    • Solution: Implement a gradient elution method, where the proportion of the organic solvent is increased over the course of the analysis. This can help to resolve closely eluting peaks and sharpen later-eluting peaks.[8]

Table 1: HPLC Troubleshooting for Poor Peak Shape

SymptomPotential CauseSuggested Solution
Peak Tailing Secondary interactions between the basic piperazine and residual silanols on the silica-based column.Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase.[8]
Peak Splitting Co-elution of two or more compounds.Optimize the mobile phase composition (organic solvent ratio, pH) or switch to a different column stationary phase.
Broad Peaks Excessive extra-column volume or a void in the column.Minimize tubing length and use a smaller injection loop. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and validate a stability-indicating analytical method.[8]

Objective: To generate degradation products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.[8]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.[8]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for a specified period, withdrawing and diluting samples for analysis.[8]

  • Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a set duration. Afterward, dissolve the sample in a suitable solvent for HPLC analysis.[8]

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber. Analyze the exposed sample alongside a control sample stored in the dark.[8]

Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for the identification of degradation products.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and/or MS.

Optimization Workflow:

G start Inject Forced Degradation Samples with Starting Method resolution Is Resolution Adequate? (Rs > 1.5) start->resolution optimize_gradient Optimize Gradient Slope and Time resolution->optimize_gradient No validated Method Validated resolution->validated Yes optimize_gradient->resolution change_ph Adjust Mobile Phase pH optimize_gradient->change_ph change_ph->resolution change_organic Try a Different Organic Modifier (e.g., Methanol) change_ph->change_organic change_organic->resolution change_column Test a Different Column Chemistry (e.g., Phenyl) change_organic->change_column change_column->resolution

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and known degradation mechanisms for similar compounds.

G cluster_hydrolysis Hydrolysis / Hydrogenolysis cluster_oxidation Oxidation cluster_ndealkylation N-Dealkylation parent This compound hydrolysis_prod 1-(2-Hydroxyethyl)piperazine parent->hydrolysis_prod H+, H₂O or H₂, Pd/C toluene Toluene parent->toluene H₂, Pd/C benzaldehyde Benzaldehyde parent->benzaldehyde [O] n_oxide N-Oxide parent->n_oxide [O] piperazine Piperazine parent->piperazine Metabolic or Harsh Conditions benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid [O]

References

Technical Support Center: 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2-Benzyloxy-ethyl)-piperazine (CAS No. 4981-85-5). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile piperazine derivative in their experiments. As a bifunctional molecule incorporating the hydrophilic piperazine scaffold and a lipophilic benzyloxy group, its proper storage, handling, and application are paramount for ensuring experimental reproducibility, integrity, and personnel safety.[1][2] Piperazine derivatives are notorious for presenting challenges such as poor aqueous solubility and chemical instability, which can directly impact assay results and lead to misinterpretation of data.[3][4] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section directly addresses the most common queries and issues encountered when working with this compound.

Section A: Storage & Stability

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is the first line of defense against chemical degradation. Based on its structure, the compound is susceptible to oxidation, hydrolysis, and photodegradation.[5][6] To maintain its integrity, the following conditions are strongly recommended:

  • Temperature: Store refrigerated at 2-8°C for long-term storage.[6] While some suppliers indicate room temperature storage is acceptable for short periods, refrigeration minimizes the rate of potential decomposition reactions.[7]

  • Atmosphere: The piperazine nitrogen atoms are susceptible to oxidation.[6] Therefore, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[5] After each use, flush the container headspace with inert gas before resealing.

  • Light: The benzyloxy group can be sensitive to light. To prevent photodegradation, always store the compound in an amber or opaque vial.[5][8]

  • Container: Use a tightly sealed, non-reactive container, such as a glass vial with a PTFE-lined cap, to prevent moisture ingress and contamination.[5]

Q2: How stable is this compound in solid form and in solution? What are the likely degradation pathways?

A2: In its solid, crystalline form, this compound is generally stable if stored correctly as described in Q1. However, stability decreases significantly once in solution. The primary degradation pathways are:

  • Oxidative Degradation: The two nitrogen atoms in the piperazine ring are nucleophilic and can be oxidized, particularly in the presence of air and trace metal catalysts, to form N-oxides.[6][9] This is often accelerated in solution.

  • Thermal Degradation: While more stable than many linear amines, piperazine derivatives can degrade at elevated temperatures.[9] Avoid repeated freeze-thaw cycles of stock solutions, which can introduce moisture and accelerate degradation. Prepare aliquots to minimize this.

  • Hydrolysis: The ether linkage in the benzyloxy-ethyl side chain is generally stable but can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. This would result in the formation of piperazine-ethanol and benzyl alcohol.

Q3: I've noticed the solid compound has changed color from white to a yellowish-brown. Is it still usable?

A3: A change in physical appearance, particularly a color change to yellow or brown, is a strong indicator of degradation, likely due to oxidation.[6] Using a degraded sample will lead to inaccurate concentrations and may introduce impurities that cause off-target effects in biological assays.[4] It is highly recommended to assess the purity of the discolored material using an analytical technique like HPLC or LC-MS before use. If significant degradation is confirmed (e.g., purity <95% or multiple degradation peaks), the sample should be discarded to preserve the integrity of your experimental results.

Section B: Safe Handling & Personal Protection

Q4: What are the primary hazards associated with this compound?

A4: Based on safety data for the compound and related piperazine derivatives, the primary hazards are significant. It is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, is harmful if swallowed, and can be toxic upon skin contact.[10][11] Inhalation may also cause respiratory irritation.[11][12]

Q5: What personal protective equipment (PPE) is mandatory when handling this compound?

A5: Due to its hazardous nature, a stringent PPE protocol is required. Always handle this compound inside a certified chemical fume hood. The mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.[8][11]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Body Protection: A lab coat and appropriate protective clothing to prevent any possibility of skin exposure.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Q6: What are the correct first aid procedures in case of accidental exposure?

A6: Immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section C: Solution Preparation & Experimental Use

Q7: What is the best solvent for preparing a high-concentration stock solution?

A7: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). This compound is a low-melting solid, so it should dissolve readily in DMSO. For chemical synthesis applications, other organic solvents like dichloromethane (DCM) or methanol may be suitable, depending on the subsequent reaction conditions. Always use anhydrous solvents to prevent hydrolysis.

Q8: My compound is precipitating in my aqueous assay buffer. How can I fix this?

A8: This is a very common issue with piperazine derivatives, which are often designed to balance lipophilicity for cell permeability with sufficient solubility for formulation.[3] Precipitation leads to inaccurate dosing and unreliable results. Follow this troubleshooting workflow:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to crash out of solution.[3][4]

  • Determine Kinetic Solubility: Before proceeding, perform a kinetic solubility assay in your specific experimental buffer. This will define the maximum concentration your compound can tolerate under assay conditions and prevent you from working with a supersaturated, unstable solution.[3]

  • Use a Co-solvent: If your assay permits, small amounts of other co-solvents like ethanol or PEG-400 can sometimes help maintain solubility when diluting from a DMSO stock.

  • Adjust pH: The piperazine moiety is basic (predicted pKa ≈ 9.14).[7] Adjusting the pH of your buffer to be more acidic (e.g., pH 6.5-7.0) will increase the protonation of the piperazine nitrogens, which generally enhances aqueous solubility.[3] However, you must confirm that this pH change does not affect your biological system (e.g., cell health, enzyme activity).

Q9: I'm seeing inconsistent results or lower-than-expected potency in my cell-based assays. Could this be related to compound handling?

A9: Absolutely. Inconsistent results are frequently traced back to compound integrity and handling.[4] If you observe high variability between experiments or potency that is significantly lower than expected, consider these possibilities:

  • Compound Degradation: If stock solutions are old, were stored improperly, or subjected to multiple freeze-thaw cycles, the actual concentration of the active compound may be much lower than calculated. Prepare fresh stock solutions from solid material.

  • Precipitation in Media: The compound may be precipitating in the cell culture medium over the time course of the experiment. This reduces the effective concentration available to the cells. Visually inspect your assay plates under a microscope for signs of compound precipitation (it may appear as small, crystalline structures).

  • Adsorption to Plastics: Lipophilic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), reducing the final concentration delivered to the cells. Using low-adhesion plastics or pre-rinsing tips with the solution can mitigate this.

Troubleshooting Guides & Workflows

Guide 1: Investigating Poor Solubility & Precipitation

This guide provides a logical workflow for diagnosing and solving issues related to compound precipitation in aqueous media.

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution into your exact aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Incubate: Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 2 hours).

  • Visual Inspection: After incubation, carefully inspect each well or tube for any visible precipitate. A cloudy or hazy appearance indicates precipitation.

  • Quantify (Optional): For a more precise measurement, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV or LC-MS. The highest concentration that remains clear is your kinetic solubility limit.

G start Start: Inconsistent Assay Results or Visible Precipitate check_dmso Is final DMSO concentration <0.5%? start->check_dmso adjust_dmso Action: Lower final DMSO concentration. check_dmso->adjust_dmso No determine_sol Determine Kinetic Solubility in Assay Buffer (see Protocol). check_dmso->determine_sol Yes adjust_dmso->determine_sol is_soluble Is desired concentration below kinetic solubility limit? determine_sol->is_soluble proceed Proceed with experiment at or below this limit. is_soluble->proceed Yes troubleshoot Action: Troubleshoot to improve solubility. is_soluble->troubleshoot No end End: Optimized Assay Conditions proceed->end adjust_ph Option 1: Lower buffer pH (if assay permits). troubleshoot->adjust_ph use_cosolvent Option 2: Test co-solvents (e.g., PEG-400). troubleshoot->use_cosolvent reformulate Option 3: Consider advanced formulation (e.g., cyclodextrin). troubleshoot->reformulate adjust_ph->end use_cosolvent->end reformulate->end

Caption: Decision workflow for troubleshooting compound solubility issues.

Data Summary Table

ParameterRecommended Condition / ValueRationale & Reference
CAS Number 4981-85-5Unique identifier for the chemical substance.[7]
Molecular Weight 220.31 g/mol For accurate preparation of molar solutions.[7]
Physical Form Low-melting solid (Melting Point: 30-34 °C)Important for handling; may be liquid at warm room temperatures.[7]
Long-Term Storage 2-8°C, under inert gas, protected from light.Minimizes thermal, oxidative, and photo-degradation.[5][6]
Stock Solution 10-50 mM in anhydrous DMSO.DMSO is a versatile solvent for most biological assays.
Primary Hazards Skin/eye corrosion, skin sensitization, toxic.Requires stringent use of PPE and handling in a fume hood.[10]
PPE Safety goggles, face shield, lab coat, nitrile gloves.Essential for preventing chemical exposure.[8][11]

References

Validation & Comparative

A Comparative Guide to 1-(2-Benzyloxy-ethyl)-piperazine and Other Piperazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including structural rigidity and the capacity for hydrogen bond formation, often impart favorable pharmacokinetic profiles to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1][3] This versatile scaffold is a constituent of numerous FDA-approved drugs and serves as a "privileged structure" for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammatory disorders, and central nervous system (CNS) conditions.[4][5][6]

This guide provides a comparative analysis of 1-(2-Benzyloxy-ethyl)-piperazine against other notable piperazine derivatives, offering insights into their potential therapeutic applications. While comprehensive experimental data for this compound is not extensively available in the public domain, this document will establish a framework for its evaluation by comparing its structural features to well-characterized piperazine compounds and providing detailed protocols for relevant biological assays.

Profiling this compound

This compound (CAS No. 4981-85-5) is a disubstituted piperazine with a benzyloxy-ethyl group attached to one of the nitrogen atoms.[7] This structural feature, particularly the presence of the benzyl group, suggests a potential for biological activity, as seen in related compounds like benzylpiperazine (BZP), which is known for its stimulant effects on the central nervous system.[8][9]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC13H20N2O[7]
Molecular Weight220.31 g/mol [7]
AppearanceLiquid[10]

While specific pharmacological data for this compound is limited, its structural similarity to other biologically active piperazines warrants investigation into its potential as an anticancer, anti-inflammatory, or CNS-acting agent.

Comparative Piperazine Derivatives

To contextualize the potential of this compound, we will compare it to three well-characterized piperazine derivatives with demonstrated efficacy in different therapeutic areas.

Aripiprazole: An Atypical Antipsychotic

Aripiprazole is a widely prescribed atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The arylpiperazine moiety in Aripiprazole is crucial for its interaction with these G-protein coupled receptors.[11]

Imatinib: A Tyrosine Kinase Inhibitor for Cancer Therapy

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. The N-methylpiperazine group in Imatinib enhances its solubility and oral bioavailability, contributing to its clinical success.

A-84453: A Selective Sigma-1 Receptor Ligand

Sigma-1 receptors are intracellular chaperone proteins implicated in a variety of neurological and psychiatric disorders. Piperazine derivatives have been extensively explored as ligands for these receptors. A-84453 is a high-affinity sigma-1 receptor ligand that has been studied for its potential in modulating nociceptive signaling.[12]

Comparative Performance Data

The following table summarizes key performance metrics for the selected comparator compounds. The data for this compound is listed as "To Be Determined" (TBD) to highlight the need for empirical evaluation.

CompoundTherapeutic AreaKey Target(s)IC50/Ki
This compound TBDTBDTBD
AripiprazoleCNSD2, 5-HT1A, 5-HT2AKi: 0.34 nM (D2), 1.7 nM (5-HT1A), 3.4 nM (5-HT2A)
ImatinibOncologyBcr-AblIC50: ~250 nM
A-84453CNSSigma-1 ReceptorKi: 1.6 nM (σ1R)

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and other novel piperazine derivatives, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][13]

Materials:

  • Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)[6]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO).[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]

Protocol 2: Anti-Inflammatory Activity Assay (TNF-α and IL-6 Inhibition)

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound stock solution (in DMSO)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[14]

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-only control and determine the IC50 values.

Protocol 3: Sigma-1 Receptor Binding Assay

This radioligand binding assay measures the affinity of a compound for the sigma-1 receptor.[12][15]

Materials:

  • Guinea pig brain membranes (source of sigma-1 receptors)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific binding control: Haloperidol

  • Test compound stock solution (in DMSO)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the brain membrane preparation, assay buffer, and either the test compound at various concentrations, buffer for total binding, or haloperidol for non-specific binding.

  • Radioligand Addition: Add --INVALID-LINK---pentazocine to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[15]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki value for the test compound from competition binding curves.

Visualizing Pathways and Workflows

To further elucidate the context of piperazine derivative evaluation, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

G cluster_0 General Experimental Workflow for Piperazine Derivatives Start Design & Synthesis of Piperazine Derivative PhysChem Physicochemical Characterization Start->PhysChem InVitro In Vitro Biological Screening (e.g., Cytotoxicity, Anti-inflammatory, Receptor Binding) PhysChem->InVitro DataAnalysis Data Analysis (IC50, Ki Determination) InVitro->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->Start Structure-Activity Relationship InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Promising Candidate End Preclinical Candidate InVivo->End

Caption: A generalized workflow for the discovery and development of novel piperazine derivatives.

G cluster_1 Simplified Sigma-1 Receptor Signaling Ligand Piperazine Derivative (e.g., A-84453) Sigma1R Sigma-1 Receptor (at ER-Mitochondria interface) Ligand->Sigma1R Binds and modulates IP3R IP3 Receptor Sigma1R->IP3R Stabilizes and potentiates CaRelease Ca2+ Release from ER IP3R->CaRelease Mediates CellularResponse Modulation of Cellular Signaling (e.g., Neuronal excitability, Cell survival) CaRelease->CellularResponse Leads to

Caption: A simplified diagram of a potential signaling pathway involving a piperazine-based sigma-1 receptor ligand.

Conclusion

The piperazine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. While this compound is a commercially available compound, its full biological potential is yet to be characterized. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically evaluate its activity and determine its potential utility in oncology, immunology, or neuroscience. The provided comparison with established drugs like Aripiprazole and Imatinib, as well as the selective tool compound A-84453, offers a valuable benchmark for such investigations. Future studies are essential to elucidate the specific biological targets and therapeutic promise of this compound.

References

A Researcher's Guide to Validating the Biological Target of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized molecule to a validated therapeutic candidate is both intricate and critical. 1-(2-Benzyloxy-ethyl)-piperazine, a compound featuring the versatile piperazine scaffold, represents a common challenge in early-stage drug discovery: a molecule with potential biological activity but an unconfirmed molecular target. This guide provides a comprehensive, in-depth framework for the systematic identification and validation of its biological target, moving beyond a rigid set of instructions to explain the causality behind each experimental choice.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] These derivatives have shown a remarkable diversity of therapeutic applications, including anthelmintic, antimicrobial, antifungal, and anticancer properties.[3][4] Furthermore, many piperazine-containing molecules act as potent ligands for central nervous system targets, such as dopamine and serotonin transporters and sigma receptors.[5][6] This broad activity profile underscores the necessity of a rigorous and multi-faceted approach to pinpoint the specific biological target of this compound.

The Target Validation Workflow: A Strategic Overview

The process of validating a biological target is not linear but rather an iterative cycle of hypothesis generation, testing, and refinement. Our approach is designed to be a self-validating system, where each experimental stage provides corroborating evidence for the next. This ensures a high degree of confidence in the final target identification.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Optimization Hypothesize Target Classes Hypothesize Target Classes Affinity-Based Methods Affinity-Based Methods Hypothesize Target Classes->Affinity-Based Methods Isolate Potential Binders Phenotypic Screening Phenotypic Screening Hypothesize Target Classes->Phenotypic Screening Observe Cellular Effects Target Deconvolution Target Deconvolution Affinity-Based Methods->Target Deconvolution Identify Proteins Phenotypic Screening->Target Deconvolution Link Phenotype to Gene Binding Assays Binding Assays Target Deconvolution->Binding Assays Confirm Direct Interaction Functional Assays Functional Assays Binding Assays->Functional Assays Measure Biological Activity Cellular Target Engagement Cellular Target Engagement Functional Assays->Cellular Target Engagement Verify in Live Cells SAR Studies SAR Studies Cellular Target Engagement->SAR Studies Refine Chemical Structure Validated Target Validated Target SAR Studies->Validated Target Start Start Start->Hypothesize Target Classes

Caption: A high-level overview of the target validation workflow.

Phase 1: Identifying Potential Targets

Given the diverse pharmacology of piperazine derivatives, we will hypothesize that this compound could interact with a G-protein coupled receptor (GPCR), a common target for this class of compounds. The following experimental strategies will be employed to identify candidate targets.

Affinity-Based Methods: Fishing for a Target

The principle behind affinity-based methods is to use the compound itself as "bait" to isolate its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Immobilization: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads). This creates the affinity matrix.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue that is known to express a wide range of potential targets.

  • Incubation: Incubate the cell lysate with the affinity matrix to allow the target protein to bind to the immobilized compound.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by using a high concentration of the free compound to compete for binding, or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Trustworthiness Check: A crucial control experiment is to perform a parallel pulldown with beads that have not been functionalized with the compound. Proteins that are present in both eluates are likely non-specific binders and can be excluded from the list of potential targets.

Phase 2: Validating the Putative Target

Let's assume that the affinity chromatography experiment identified a specific GPCR, which we will refer to as "GPCR-X," as a high-confidence binding partner. The next step is to validate this interaction with a series of orthogonal assays.

Binding Assays: Quantifying the Interaction

Binding assays are essential to confirm a direct interaction between the compound and the purified target protein and to determine the affinity of this interaction.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPCR-X.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for GPCR-X (the "hot" ligand), and varying concentrations of this compound (the "cold" competitor).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the competitor. This will yield a competition curve from which the inhibition constant (Ki) can be calculated.

Data Presentation: Comparison of Binding Affinities

CompoundTargetKi (nM)
This compoundGPCR-X75
Known GPCR-X AntagonistGPCR-X15
Vehicle ControlGPCR-X>10,000

This table provides a clear comparison of the binding affinity of our test compound with a known standard.

Functional Assays: Assessing Biological Effect

A binding event is only biologically relevant if it leads to a functional consequence. For a GPCR, this is typically a change in the level of a second messenger, such as cyclic AMP (cAMP).

Experimental Protocol: cAMP Assay

  • Cell Culture: Culture a cell line expressing GPCR-X.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with an agonist that is known to modulate cAMP levels through GPCR-X.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.

  • Data Analysis: Plot the cAMP levels as a function of the compound concentration to determine its potency (EC50 or IC50).

G Start Cell Culture (GPCR-X expressing cells) Compound_Treatment Treat with this compound (varying concentrations) Start->Compound_Treatment Stimulation Stimulate with known agonist Compound_Treatment->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Measure cAMP levels (ELISA) Lysis->Detection Data_Analysis Plot dose-response curve (determine IC50) Detection->Data_Analysis Result Validated functional activity Data_Analysis->Result

Caption: Workflow for the cAMP functional assay.

Cellular Target Engagement: Confirmation in a Physiological Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound binds to its target in living cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cells at a range of different temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of soluble GPCR-X in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble GPCR-X as a function of temperature for both the treated and untreated cells. A shift in the melting curve for the treated cells indicates target engagement.

Phase 3: Establishing a Structure-Activity Relationship (SAR)

To further solidify the link between this compound and GPCR-X, it is essential to conduct SAR studies. This involves synthesizing and testing analogs of the parent compound. A strong correlation between the structural modifications and the changes in binding affinity and functional activity provides compelling evidence that the observed biological effects are mediated through the validated target.

Conclusion

The validation of a biological target for a novel compound like this compound is a rigorous, multi-step process that requires a combination of biochemical, cellular, and analytical techniques. By following a systematic and self-validating workflow, researchers can confidently identify and characterize the molecular target, paving the way for further preclinical and clinical development. This guide provides a robust framework for such an endeavor, emphasizing the importance of experimental design, appropriate controls, and the integration of multiple lines of evidence to achieve a high degree of scientific certainty.

References

A Researcher's Guide to Navigating the Selectivity of 1-(2-Benzyloxy-ethyl)-piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazine scaffold is both a promise and a puzzle. Its prevalence in centrally active agents underscores its utility, yet this structural ubiquity also hints at a potential for cross-reactivity, a critical hurdle in the development of selective therapeutics.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the selectivity profile of the novel compound 1-(2-Benzyloxy-ethyl)-piperazine. We will explore its potential for off-target interactions by comparing it with other known piperazine derivatives and provide detailed experimental protocols for a robust in-house assessment.

The core challenge with piperazine-containing molecules is that the piperazine ring is a common pharmacophore that can interact with a variety of receptors, particularly neurotransmitter receptors.[2][3] A subtle modification to a substituent on the piperazine core can dramatically alter the pharmacological profile, shifting its affinity from one receptor family to another.[2] Therefore, a thorough understanding of a new molecule's cross-reactivity is not just an academic exercise but a crucial step in predicting its therapeutic window and potential side effects.

The Selectivity Landscape: Where Does this compound Fit?

Given the structural motifs of this compound—a benzyl group and an ethyl-piperazine core—we can hypothesize potential interactions with receptors known to bind similar structures. Many pharmacologically active piperazine derivatives interact with monoamine pathways.[1][3] For instance, benzylpiperazine is a known stimulant with effects on this system.[3] This structural similarity suggests that a primary screening panel for this compound should include a range of aminergic G protein-coupled receptors (GPCRs).

To illustrate a potential selectivity profile, consider the following hypothetical data comparing the binding affinities (Ki, nM) of this compound against a panel of receptors, alongside well-characterized piperazine-containing drugs.

Target ReceptorThis compound (Hypothetical Ki, nM)Clozapine (Antipsychotic) (Ki, nM)Vortioxetine (Antidepressant) (Ki, nM)Cetirizine (Antihistamine) (Ki, nM)
Dopamine D2 850126113>10,000
Serotonin 5-HT2A 3501615>10,000
Serotonin 5-HT1A >10,00025015>10,000
Histamine H1 12007>10,0002.5
Adrenergic α1 6007400>10,000

This data is illustrative and intended for comparative purposes.

This hypothetical data suggests that while this compound may have some affinity for aminergic receptors, it is considerably less potent than established drugs that are optimized for these targets. However, even micromolar affinities can have physiological effects and warrant further investigation through functional assays.

Experimental Workflows for Determining Cross-Reactivity

A tiered approach is the most efficient strategy for characterizing the selectivity of a novel compound.[4] This typically begins with broad, competitive binding assays and progresses to more specific functional assays for any identified "hits."

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: In-depth Profiling A Compound Synthesis & QC B Primary Receptor Panel (e.g., 44 GPCRs) A->B Test Compound C Competitive Binding Assay (Radioligand Displacement) B->C Assay Setup D Identify Hits (% Inhibition > 50%) C->D Screening Data E Dose-Response Curve (IC50 Determination) D->E F Orthogonal Assay (e.g., Functional Assay) E->F Confirm Activity G Cell-Based Assays (e.g., Calcium Flux, cAMP) F->G H Assess Cytotoxicity (MTT Assay) F->H I Final Selectivity Profile G->I SAR_Concept cluster_core Core Scaffold cluster_substituents Substituent Modifications cluster_properties Resulting Properties Core N Piperazine Ring N R1 R1 (e.g., Benzyloxy-ethyl) Core:N1->R1 Modulate Primary Target Affinity R2 R2 (e.g., Aryl group) Core:N4->R2 Modulate Off-Target Affinity Selectivity Receptor Selectivity R1->Selectivity PK Pharmacokinetics R1->PK R2->Selectivity R2->PK

References

A Comparative Guide to the In Vivo Validation of 1-(2-Benzyloxy-ethyl)-piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutics targeting the central nervous system requires a robust and objective preclinical validation pipeline. This guide provides a comprehensive framework for the in vivo evaluation of 1-(2-Benzyloxy-ethyl)-piperazine, a piperazine derivative with potential psychoactive properties. In the absence of published in vivo data for this specific molecule, we propose a validation strategy based on the well-documented activities of structurally related piperazine compounds. This document offers a comparative approach, outlining detailed experimental protocols to assess potential antipsychotic, neuroprotective, and cognitive-enhancing effects against established alternatives. Our focus is on causal experimental design and the establishment of self-validating systems to ensure data integrity and reproducibility, providing a solid foundation for go/no-go decisions in a drug development program.

Introduction: The Rationale for Investigating this compound

Piperazine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to antipsychotic, anti-inflammatory, and antidepressant effects.[1][2] The core piperazine scaffold is a common feature in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to interact with various CNS targets.[2] The specific molecule, this compound, while not extensively studied, possesses structural motifs—a benzyl group and a piperazine core—that suggest a potential for psychoactivity. The benzyloxy-ethyl side chain may influence its lipophilicity and ability to cross the blood-brain barrier, as well as its affinity for various receptors.

Given the precedent set by other benzylpiperazine derivatives, it is reasonable to hypothesize that this compound may interact with dopaminergic and serotonergic systems, which are key targets in the treatment of psychosis and other neurological disorders.[3][4] Therefore, a systematic in vivo evaluation is warranted to elucidate its pharmacological profile.

Hypothesized Mechanism of Action:

Based on the known pharmacology of related compounds, we can postulate a potential mechanism of action involving the modulation of key neurotransmitter systems. The following diagram illustrates a plausible signaling pathway that could be investigated.

cluster_0 Postsynaptic Neuron Receptor Dopamine/Serotonin Receptor G_Protein G-Protein Coupling Receptor->G_Protein Drug This compound Drug->Receptor Binding Adenylyl_Cyclase Adenylyl Cyclase Modulation G_Protein->Adenylyl_Cyclase cAMP cAMP Level Change Adenylyl_Cyclase->cAMP Downstream_Signaling Downstream Signaling (e.g., PKA, CREB) cAMP->Downstream_Signaling Neuronal_Activity Altered Neuronal Activity & Behavior Downstream_Signaling->Neuronal_Activity

Caption: Hypothesized signaling pathway for this compound.

A Multi-faceted Approach to In Vivo Validation: A Comparative Framework

To comprehensively characterize the in vivo activity of this compound, a multi-pronged approach is recommended, investigating its potential in three key therapeutic areas: antipsychotic, neuroprotective, and cognitive-enhancing. For each area, we will utilize a well-established animal model and compare the test compound's performance against a standard-of-care or a mechanistically relevant competitor.

Table 1: Proposed In Vivo Models and Comparator Compounds

Therapeutic AreaAnimal ModelRationale for Model SelectionKey EndpointsComparator Compound(s)
Antipsychotic Activity Phencyclidine (PCP)-induced Hyperactivity in MicePCP is an NMDA receptor antagonist that induces a hyperdopaminergic state, mimicking positive and negative symptoms of schizophrenia.[3][4]Locomotor activity, Prepulse Inhibition (PPI) of startleHaloperidol (typical antipsychotic), Clozapine (atypical antipsychotic)
Neuroprotection MPTP-induced Parkinson's Disease Model in MiceMPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, modeling key pathological features of Parkinson's disease.Behavioral tests (e.g., rotarod), Immunohistochemistry (Tyrosine Hydroxylase), Neurochemical analysis (Dopamine levels)L-DOPA/Carbidopa (symptomatic treatment), Selegiline (MAO-B inhibitor with neuroprotective properties)
Cognitive Enhancement Scopolamine-induced Amnesia in RatsScopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a reliable model for screening nootropic agents.Morris Water Maze, Novel Object RecognitionDonepezil (acetylcholinesterase inhibitor), Aniracetam (AMPA receptor modulator)

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Experimental Workflow:

cluster_workflow General In Vivo Experimental Workflow Acclimatization Animal Acclimatization (≥ 7 days) Baseline Baseline Behavioral Assessments Acclimatization->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Dosing Compound Administration (Vehicle, Test Compound, Comparators) Randomization->Dosing Induction Induction of Pathological State Dosing->Induction Post_Treatment_Testing Post-Treatment Behavioral Assessments Induction->Post_Treatment_Testing Terminal_Procedures Tissue Collection & Ex Vivo Analysis Post_Treatment_Testing->Terminal_Procedures Analysis Data Analysis & Interpretation Terminal_Procedures->Analysis

Caption: A generalized workflow for the in vivo validation of a novel compound.

Protocol: PCP-Induced Hyperactivity in Mice
  • Objective: To assess the potential antipsychotic activity of this compound by measuring its ability to attenuate PCP-induced hyperlocomotion.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials: Open field arenas equipped with automated activity monitoring systems, Phencyclidine (PCP), Haloperidol, Clozapine, this compound, appropriate vehicle.

  • Procedure:

    • Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Habituation: Place mice in the open field arenas for 30 minutes to allow for habituation.

    • Dosing: Administer the test compound, comparators, or vehicle via intraperitoneal (i.p.) injection. A dose-response study for this compound is recommended (e.g., 1, 5, 10 mg/kg).

    • PCP Administration: 30 minutes after compound administration, inject PCP (e.g., 5 mg/kg, i.p.).

    • Data Acquisition: Immediately after PCP injection, place the mice back into the open field arenas and record locomotor activity for 60 minutes.

  • Data Analysis: Analyze the total distance traveled and other locomotor parameters. A significant reduction in PCP-induced hyperactivity by the test compound compared to the vehicle group suggests antipsychotic-like activity.

Table 2: Hypothetical Data for PCP-Induced Hyperactivity Study

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm, mean ± SEM)% Inhibition of PCP Effect
Vehicle + Saline-1500 ± 200-
Vehicle + PCP58000 ± 5000%
This compound + PCP16500 ± 45023%
This compound + PCP54000 ± 30062%
This compound + PCP102500 ± 25085%
Haloperidol + PCP0.52000 ± 20092%
Clozapine + PCP53000 ± 35077%

Ensuring Scientific Integrity and Trustworthiness

To build a strong case for the activity of this compound, the experimental design must incorporate elements that ensure trustworthiness and allow for self-validation.

  • Causality through Dose-Response: Demonstrating a dose-dependent effect is crucial for attributing the observed activity to the test compound.

  • Appropriate Controls: The inclusion of both positive (comparator compounds) and negative (vehicle) controls is non-negotiable for validating the model and providing a benchmark for the test compound's efficacy.

  • Blinded Execution and Analysis: To mitigate experimenter bias, individuals responsible for dosing, behavioral testing, and data analysis should be blinded to the treatment assignments.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: If possible, correlating the time course of the behavioral effects with the plasma and brain concentrations of this compound will provide strong evidence of target engagement.

Authoritative Grounding and Comprehensive References

The choice of experimental models and interpretation of results should be grounded in established neuropharmacological principles. For instance, the predictive validity of the PCP model for antipsychotic efficacy is supported by extensive literature demonstrating that clinically effective antipsychotics consistently reverse PCP-induced behavioral abnormalities.[3][4][5] This provides a strong rationale for using this model as a primary screen.

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for the initial in vivo validation of this compound. By employing a comparative approach across multiple, well-validated animal models, researchers can generate a robust pharmacological profile of this novel compound. The emphasis on dose-response relationships, appropriate controls, and blinded execution will ensure the generation of trustworthy data, enabling informed decisions for the future of this potential therapeutic agent.

References

A Comparative Guide to the Synthesis of 1-(2-Benzyloxy-ethyl)-piperazine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of novel molecular entities with precision and efficiency is paramount. Among the myriad of heterocyclic scaffolds, the piperazine moiety stands out for its prevalence in a wide array of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and oncology. The strategic functionalization of the piperazine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 1-(2-Benzyloxy-ethyl)-piperazine, a key intermediate in the development of various drug candidates.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a causal understanding of the experimental choices, ensuring that each method is presented as a self-validating system.

Introduction to this compound

This compound is a disubstituted piperazine characterized by the presence of a benzyloxyethyl group on one of the nitrogen atoms. This structural motif is of significant interest in medicinal chemistry as the benzyloxyethyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The benzyl group can also serve as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to introduce further diversity. The piperazine ring itself often acts as a critical pharmacophore, engaging in key interactions with biological macromolecules.

This guide will explore and compare four principal synthetic strategies for the preparation of this compound:

  • Direct N-Alkylation of Piperazine

  • N-Alkylation of Mono-protected Piperazine

  • Reductive Amination

  • Synthesis from Diethanolamine

Each method will be evaluated based on its chemical principles, experimental protocol, yield, purity, and practical considerations such as cost, safety, and scalability.

Method 1: Direct N-Alkylation of Piperazine

The most straightforward approach to N-substituted piperazines is the direct alkylation of the parent heterocycle. However, the presence of two nucleophilic secondary amines in piperazine presents a significant challenge: the potential for di-alkylation, leading to the formation of 1,4-bis(2-benzyloxy-ethyl)-piperazine as an undesired byproduct.

Chemical Principles and Strategy

This method relies on the nucleophilic attack of the piperazine nitrogen on an alkylating agent, typically a 2-benzyloxyethyl halide (e.g., chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate). To favor mono-alkylation, several strategies can be employed:

  • Using a Large Excess of Piperazine: By increasing the molar ratio of piperazine to the alkylating agent, the probability of the alkylating agent reacting with an un-substituted piperazine molecule is statistically favored over a reaction with the already mono-substituted product.

  • In-situ Formation of Piperazine Monohydrochloride: The reaction of one equivalent of piperazine with one equivalent of piperazine dihydrochloride in a suitable solvent generates piperazine monohydrochloride. In this species, one nitrogen atom is protonated and thus significantly less nucleophilic, directing the alkylation to the free secondary amine.[1]

Experimental Protocol: Mono-alkylation via Piperazinium Salt[2]
  • Salt Formation: In a reaction vessel, a solution of piperazine hexahydrate (38.8 g) is prepared in ethanol (160 mL). To this, 11.55 N hydrochloric acid (17.3 mL) is added to form the piperazinium salt in situ.

  • Alkylation: To the prepared solution, 2-benzyloxyethyl bromide (1.0 equivalent) is added.

  • Reaction: The reaction mixture is heated to reflux and maintained overnight.

  • Work-up and Isolation: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is evaporated from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Direct_Alkylation piperazine Piperazine product This compound piperazine->product Mono-alkylation benzyloxyethyl_halide 2-Benzyloxyethyl Halide benzyloxyethyl_halide->product byproduct 1,4-bis(2-Benzyloxy-ethyl)-piperazine benzyloxyethyl_halide->byproduct product->byproduct Di-alkylation Protected_Alkylation cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection piperazine Piperazine boc_piperazine 1-Boc-piperazine piperazine->boc_piperazine Boc₂O boc_alkylated N-Boc-1-(2-benzyloxyethyl)piperazine boc_piperazine->boc_alkylated product This compound boc_alkylated->product Acid (TFA or HCl) benzyloxyethyl_halide 2-Benzyloxyethyl Halide benzyloxyethyl_halide->boc_alkylated Reductive_Amination piperazine N-Boc-Piperazine intermediate Iminium Ion (in situ) piperazine->intermediate aldehyde Benzyloxyacetaldehyde aldehyde->intermediate reducing_agent NaBH(OAc)₃ product N-Boc-1-(2-benzyloxyethyl)piperazine reducing_agent->product intermediate->product Diethanolamine_Route diethanolamine Diethanolamine bis_chloro Bis(2-chloroethyl)amine HCl diethanolamine->bis_chloro SOCl₂ boc_bis_chloro tert-Butyl bis(2-chloroethyl)carbamate bis_chloro->boc_bis_chloro Boc₂O boc_piperazine N-Boc-piperazine boc_bis_chloro->boc_piperazine NH₃

References

The Pivotal Role of the N-Benzyl Moiety in Piperazine Analogs: A Comparative Guide to Structure-Activity Relationships at Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the 1-(2-benzyloxy-ethyl)-piperazine scaffold has emerged as a privileged structure, particularly in the quest for selective and high-affinity ligands for the sigma-1 (σ1) receptor. This chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, is implicated in a multitude of cellular functions and represents a promising therapeutic target for a range of neurological disorders, including neurodegenerative diseases, psychiatric conditions, and chronic pain.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative framework for researchers engaged in the design and development of novel σ1 receptor modulators. We will dissect the nuanced effects of structural modifications on binding affinity and selectivity, supported by experimental data from seminal studies.

The Sigma-1 Receptor Pharmacophore: A Blueprint for Ligand Design

The development of potent σ1 receptor ligands has led to the establishment of a generally accepted pharmacophore model.[4][5] This model typically comprises a basic nitrogen atom, a hydrophobic region, and an aromatic ring, connected by a linker of specific length. The this compound core elegantly embodies these features, with the piperazine nitrogen providing the basic center, and the benzyloxy-ethyl group occupying the hydrophobic and aromatic domains.

cluster_0 Pharmacophore Model for σ1 Receptor Ligands Basic_Amine Basic Amine (Piperazine N) Linker Linker (2-4 atoms) Basic_Amine->Linker Hydrophobic_Region Hydrophobic Region (Alkyl/Aryl Substituent) Aromatic_Group Aromatic Group (e.g., Benzyl) Hydrophobic_Region->Aromatic_Group Linker->Hydrophobic_Region

Caption: A generalized pharmacophore model for sigma-1 receptor ligands.

Dissecting the Structure-Activity Relationship: A Three-Point Analysis

The affinity and selectivity of this compound analogs for the σ1 receptor are profoundly influenced by substitutions at three key positions:

  • The N'-Substituent on the Piperazine Ring: This position is critical for modulating both affinity and selectivity.

  • The Benzyl Ring of the Benzyloxy Moiety: Substitutions on this ring can fine-tune electronic and steric properties.

  • The Ethyl Linker: While less explored, modifications to the linker can impact conformational flexibility.

The N'-Substituent: A Major Determinant of Affinity

The nature of the substituent on the second nitrogen of the piperazine ring is arguably the most significant factor governing σ1 receptor affinity. Early studies on N,N'-disubstituted piperazines laid the groundwork for understanding these interactions.[6] The introduction of a second benzyl group or a related aromatic moiety generally confers high affinity.

For instance, in a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, the presence of a 4-methoxybenzyl group on the second nitrogen resulted in a compound with a Ki of 2.7 nM for the σ1 receptor.[6][7] This highlights the importance of a substituted aromatic ring at this position for potent binding.

The Benzyl Ring: Fine-Tuning Affinity and Selectivity

Substitutions on the benzyl ring of the benzyloxy-ethyl group offer a powerful means to modulate binding affinity and selectivity over the sigma-2 (σ2) receptor. Electron-donating groups, such as methoxy, in the para position of the benzyl ring have been shown to be particularly favorable for σ1 affinity.[8]

In one study, a 4-methoxybenzyl substituent was found to marginally improve σ receptor binding compared to an unsubstituted benzyl ring.[8] The introduction of a 4'-(2''-fluoroethoxy)benzyl group led to a highly potent and selective ligand with a Ki of 2.6 nM for σ1 and a σ2/σ1 selectivity ratio of 187.[6][7] This suggests that extending the substituent with an ether linkage can enhance both affinity and selectivity.

The Ethyl Linker: Impact on Conformation

While the ethyl linker in the 1-(2-benzyloxy-ethyl) moiety is a common feature in high-affinity ligands, its modification is less systematically studied. The length and rigidity of this linker are crucial for correctly positioning the benzyloxy and piperazine moieties within the receptor's binding pocket. It is generally accepted that a two- to four-atom linker between the basic amine and the aromatic group is optimal for σ1 receptor binding.[4]

Comparative Analysis of Analog Performance

To illustrate the principles of SAR, the following table summarizes the binding affinities of representative N,N'-disubstituted piperazine analogs for σ1 and σ2 receptors. While not all compounds strictly adhere to the 1-(2-benzyloxy-ethyl) scaffold, they provide valuable insights into the effects of various substituents.

Compound IDN'-SubstituentBenzyl Ring Substitutionσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
1 4'-methoxybenzylUnsubstituted (benzofuran-2-ylmethyl)2.7102.638[6][7]
2 4'-(2''-fluoroethoxy)benzylUnsubstituted (benzofuran-2-ylmethyl)2.6486.2187[6][7][8]
3 4-methoxybenzylUnsubstituted1.61418886[1][2]
4 Benzyl4-chloro1--[8]
5 Benzyl4-methoxy0.6--[8]

Note: Data is compiled from various sources and may have been determined under different experimental conditions. The structures are analogous and serve to illustrate SAR principles.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The determination of a compound's binding affinity for the σ1 receptor is a cornerstone of its pharmacological characterization. A competitive radioligand binding assay is the standard method for this purpose.

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor using a radiolabeled ligand.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine (a high-affinity σ1 receptor ligand)

  • Membrane Preparation: Rat brain homogenates or cell lines expressing the σ1 receptor (e.g., PC12 cells)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test Compounds: Serial dilutions of the this compound analogs

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

  • Scintillation Counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µ g/assay tube.

  • Assay Setup: In a 96-well plate or individual tubes, add the following in order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or haloperidol (for non-specific binding)

    • Radioligand (--INVALID-LINK---pentazocine) at a concentration near its Kd

    • Membrane preparation

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for the Evaluation of Novel Analogs

The development of novel this compound analogs follows a structured workflow, from initial design to preclinical evaluation.

cluster_1 Screening Cascade for σ1 Receptor Ligands A Compound Synthesis & Purification B Primary Screening: σ1 Receptor Binding Assay A->B C Secondary Screening: σ2 Receptor Binding Assay (Selectivity) B->C D In Vitro Functional Assays (e.g., Calcium mobilization) C->D E In Vivo Pharmacokinetic Studies (ADME) D->E F In Vivo Efficacy Studies (e.g., Pain or Neuroprotection Models) E->F

Caption: A typical experimental workflow for the evaluation of novel sigma-1 receptor ligands.

Conclusion and Future Directions

The this compound scaffold remains a fertile ground for the discovery of novel σ1 receptor ligands. The SAR principles outlined in this guide underscore the critical role of the N'-substituent and substitutions on the benzyl ring in achieving high affinity and selectivity. Future research will likely focus on fine-tuning these structural features to optimize pharmacokinetic properties and in vivo efficacy. The development of highly selective σ1 receptor agonists and antagonists based on this scaffold holds significant promise for the treatment of a wide array of CNS disorders.

References

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 1-(2-Benzyloxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 1-(2-Benzyloxy-ethyl)-piperazine as a hazardous substance, warranting a high degree of care in its handling and disposal. This proactive approach is essential for protecting laboratory personnel, the wider community, and the environment.

Hazard Assessment: Inferring Risk from Structure

Due to the lack of a dedicated Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be conducted by examining its structural components: the piperazine ring and the benzyloxyethyl group.

Piperazine Moiety: The piperazine functional group is a known irritant and corrosive.[1][2] Direct contact with piperazine and its derivatives can cause severe skin burns and eye damage.[1][2] Furthermore, some piperazine compounds have been shown to be respiratory and skin sensitizers, meaning they can elicit an allergic reaction upon repeated exposure.[2][3]

General Piperazine Derivatives: Many piperazine derivatives exhibit pharmacological and toxicological effects, often acting as stimulants on the central nervous system.[4][5][6] Studies have also indicated the potential for some piperazine designer drugs to induce hepatotoxicity (liver damage).[7] While the specific toxicology of this compound is uncharacterized, its classification as a piperazine derivative necessitates handling it with the assumption of potential biological activity and toxicity.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationInferred RisksRecommended Precautions
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Avoid ingestion, inhalation, and direct skin contact.
Skin Corrosion/Irritation Expected to be corrosive or irritating to the skin.[1][2]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Expected to cause serious eye damage.[1][2]Wear safety goggles or a face shield.
Respiratory/Skin Sensitization Potential for allergic reactions upon repeated exposure.[2][3]Handle in a well-ventilated area, preferably a chemical fume hood.
Specific Target Organ Toxicity Unknown, but other piperazine derivatives show effects on the central nervous system and liver.[4][5][7]Minimize exposure through all routes.
Environmental Hazard The environmental fate is unknown, but release into the environment should be avoided.Do not dispose of down the drain or in general waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent personal protective equipment (PPE) regimen is mandatory when handling this compound and its waste.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them frequently.[8]

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[8]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that must be followed diligently to ensure safety and regulatory compliance.

Step 1: Waste Segregation - The Principle of Incompatibility

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[8][9]

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and its directly contaminated materials.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly:

    • Strong Oxidizing Agents: To prevent potentially violent reactions.

    • Acids: Piperazines are basic and will undergo a strong exothermic (heat-generating) reaction with acids.[10]

    • Incompatible Organics: Avoid mixing with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.[8]

Step 2: Waste Collection and Container Management
  • Container Selection: Use a robust, chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Do not use abbreviations or chemical formulas. The label should also indicate the primary hazards (e.g., "Corrosive," "Toxic").

  • Container Handling:

    • Keep the waste container closed at all times, except when adding waste.[9]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

    • Store the waste container in a designated satellite accumulation area within the laboratory, in a secondary containment bin.[9]

Step 3: Decontamination of Labware
  • Disposable Items: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) must be placed in the designated solid hazardous waste container.

  • Reusable Labware: Reusable glassware and equipment should be decontaminated promptly.

    • Rinse the contaminated item with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this first rinse as hazardous liquid waste.

    • Wash the labware thoroughly with soap and water.

    • Perform a final rinse with deionized water.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collect: Carefully collect the absorbed material and any contaminated debris into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Final Disposal Pathway: Professional Management

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[9] The final disposal must be handled by a licensed hazardous waste management company.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full and properly labeled hazardous waste container.[9]

  • Incineration: The most probable and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Is it solid or liquid? ppe->segregate solid_waste Collect Solid Waste in Designated, Labeled Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Designated, Labeled Container segregate->liquid_waste Liquid storage Store Waste Container in Secondary Containment in a Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage full Is Container Full (≤90% capacity)? storage->full full->storage No pickup Arrange for Pickup by Institutional EHS/Licensed Hazardous Waste Contractor full->pickup Yes end End: Proper Disposal via High-Temperature Incineration pickup->end

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of research chemicals, particularly those with incomplete safety data, is a fundamental aspect of scientific integrity and professional practice. By treating this compound with a high degree of caution and adhering to the principles of hazard assessment, personal protection, and proper waste segregation, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.